molecular formula C20H22O6 B171793 (7R,8S)-Dehydrodiconiferyl alcohol CAS No. 155836-29-6

(7R,8S)-Dehydrodiconiferyl alcohol

Cat. No.: B171793
CAS No.: 155836-29-6
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-GWKPYITFSA-N
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Description

5-O-Methylhierochin D is a [specify the compound's classification, e.g., natural product derivative, synthetic flavonoid] of significant interest in pharmacological and biochemical research. Preliminary studies suggest its primary research value lies in its [describe the main biological activity, e.g., potent antioxidant, anti-inflammatory, or enzyme-inhibitory properties]. The compound's mechanism of action is proposed to involve [explain the molecular mechanism, e.g., modulation of a specific signaling pathway or interaction with a particular protein target], making it a valuable tool for investigating [mention the specific physiological or cellular processes, e.g., cellular stress response, metabolic regulation]. Current research with 5-O-Methylhierochin D is focused on exploring its potential applications in the study of [list specific research areas, e.g., neurodegenerative diseases, metabolic syndrome, or oncology models], providing researchers with a novel compound to probe complex biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+/t15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-GWKPYITFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107496
Record name (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155836-29-6
Record name (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155836-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-3-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(7R,8S)-Dehydrodiconiferyl Alcohol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol, a naturally occurring neolignan, has garnered significant interest within the scientific community due to its diverse biological activities. This document provides a comprehensive technical overview of its natural sources, detailed methodologies for its isolation and purification, and a summary of reported quantitative data.

Natural Sources of this compound

This compound, often referred to as (-)-dehydrodiconiferyl alcohol, has been identified in a variety of plant species. The primary sources are woody plants, where it exists as a component of the lignan (B3055560) fraction. The table below summarizes the key natural sources of this compound and its related forms.

Plant SpeciesFamilyPlant PartCompound FormReference(s)
Gleditsia sinensisFabaceaeThornsThis compound[1]
Viburnum erosumAdoxaceaeStems(-)-Dehydrodiconiferyl alcohol[2]
Rosa multifloraRosaceaeNot Specified(-)-Dehydrodiconiferyl alcoholN/A
Aglaia foveolataMeliaceaeNot Specified(-)-Dehydrodiconiferyl alcoholN/A
Kadsura coccineaSchisandraceaeNot Specified(-)-Dehydrodiconiferyl alcoholN/A
Campylotropis hirtellaFabaceaeNot Specified(-)-Dehydrodiconiferyl alcoholN/A
Stelleropsis antoninaeThymelaeaceaeAerial PartsDehydrodiconiferyl alcohol 4-O-β-D-glucopyranosideN/A
Ligusticopsis wallichianaApiaceaeRootsDehydrodiconiferyl alcohol 4-O-β-D-glucopyranosideN/A
Eucommia ulmoidesEucommiaceaeBarkDihydrodehydrodiconiferyl alcoholN/A
Codonopsis pilosulaCampanulaceaeRootsDihydrodehydrodiconiferyl alcoholN/A
Hedyotis uncinellaRubiaceaeNot Specified(-)-(7R, 8S)-dihydrodehydrodiconiferyl alcoholN/A

Biosynthesis of Dehydrodiconiferyl Alcohol

The biosynthesis of dehydrodiconiferyl alcohol is a key step in the formation of various lignans (B1203133) and neolignans in plants. The pathway involves the oxidative coupling of two coniferyl alcohol units, a process mediated by peroxidase enzymes.

Biosynthesis cluster_precursor Precursor cluster_reaction Enzymatic Dimerization cluster_product Product Coniferyl_Alcohol_1 Coniferyl Alcohol Peroxidase Peroxidase Coniferyl_Alcohol_1->Peroxidase Coniferyl_Alcohol_2 Coniferyl Alcohol Coniferyl_Alcohol_2->Peroxidase Dehydrodiconiferyl_Alcohol Dehydrodiconiferyl Alcohol Peroxidase->Dehydrodiconiferyl_Alcohol Oxidative Coupling

Biosynthetic pathway of dehydrodiconiferyl alcohol.

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methods reported for lignan isolation.

1. Extraction

  • Plant Material Preparation: Air-dry the collected plant material (e.g., thorns of Gleditsia sinensis) and grind it into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of polar to moderately polar compounds like lignans[3]. The extraction is typically carried out at room temperature for several days with periodic agitation. The process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Lignans are often enriched in the ethyl acetate or chloroform fractions.

3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Pool the fractions containing the target compound and further purify them using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification and separation of stereoisomers are achieved using preparative HPLC.

    • Chiral Stationary Phase: To separate the (7R,8S) enantiomer from its corresponding (7S,8R) enantiomer, a chiral stationary phase is essential. Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OF have been successfully used for the enantiomeric separation of neolignans[4][5].

    • Mobile Phase: A typical mobile phase for chiral separation of lignans on these columns is a mixture of n-hexane and isopropanol[6]. The optimal ratio needs to be determined empirically to achieve baseline separation.

    • Detection: Monitor the elution profile using a UV detector, typically at 280 nm, where lignans exhibit strong absorbance.

    • Fraction Collection: Collect the peak corresponding to the desired (7R,8S) stereoisomer. The absolute configuration can be confirmed by comparing its optical rotation and circular dichroism (CD) spectra with reported data[7].

IsolationWorkflow Plant_Material Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel_CC->Sephadex_LH20 Chiral_HPLC Preparative Chiral HPLC (e.g., Chiralcel OD) Sephadex_LH20->Chiral_HPLC Isolated_Compound (7R,8S)-Dehydrodiconiferyl Alcohol Chiral_HPLC->Isolated_Compound

General workflow for the isolation of this compound.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the literature. Most studies focus on the isolation and structural elucidation of the compound rather than its quantification. The yield can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. Further quantitative studies are needed to establish reliable yield data from various plant sources.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications. This guide provides a foundational understanding of its natural origins and the methodologies required for its isolation. The successful isolation of this specific stereoisomer hinges on the application of chiral chromatography. Further research is warranted to quantify the abundance of this compound in various plant species and to optimize isolation protocols for higher yields, which will be crucial for advancing its development as a therapeutic agent.

References

Unveiling (7R,8S)-Dehydrodiconiferyl Alcohol: A Technical Guide to its Discovery and Analysis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol, a lignan (B3055560) of significant interest, has been identified in a variety of plant species. This technical guide provides a comprehensive overview of its discovery in the plant kingdom, detailing the analytical methodologies for its extraction, isolation, and characterization. The document also explores its biosynthetic origins and discusses its potential, albeit debated, role in plant signaling, as well as its recognized pharmacological activities. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Discovery of this compound in the Plant Kingdom

This compound has been isolated from a diverse range of plant species, highlighting its distribution across different plant families. Initial discoveries and subsequent studies have identified its presence in the following plants:

  • Gleditsia sinensis (Chinese Honey Locust): The thorns of this plant are a notable source from which this compound has been isolated.[1]

  • Aglaia foveolata

  • Viburnum erosum

  • Rosa multiflora (Multiflora Rose)

  • Kadsura coccinea

  • Campylotropis hirtella

Additionally, a closely related dihydro- derivative, (7R,8S)-dihydrodehydrodiconiferyl alcohol, has been identified in Hedyotis uncinella and the barks of Eucommia ulmoides.[] The widespread occurrence of this lignan suggests its potential involvement in fundamental physiological processes within these plants.

Quantitative Data

Quantitative data regarding the concentration of this compound in various plant sources is not extensively reported in the available literature. However, its biological activity has been quantified in pharmacological studies. For instance, its cytotoxic effect on human ovarian cancer (SKOV-3) cells has been determined, providing a benchmark for its potential as an antitumor agent.

Biological ActivityCell LineIC50 Value (µM)Reference
CytotoxicityHuman Ovarian Cancer (SKOV-3)48.86 ± 9.11Zhang YB, et al. J Asian Nat Prod Res. 2020

Experimental Protocols

General Extraction and Isolation Methodology

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common practices for lignan extraction. It is important to note that specific parameters may need to be optimized depending on the plant matrix.

1. Extraction:

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., thorns of Gleditsia sinensis) is used as the starting material.

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction. The solvent-to-solid ratio is a critical parameter that needs to be optimized.

  • Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water, to yield the pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biosynthesis and Signaling Pathways

Biosynthesis of Dehydrodiconiferyl Alcohol

The biosynthesis of dehydrodiconiferyl alcohol is a relatively straightforward process originating from the phenylpropanoid pathway. It involves the oxidative coupling of two coniferyl alcohol monomers. This dimerization is catalyzed by peroxidases and results in the formation of the dehydrodiconiferyl alcohol structure.

Biosynthesis Coniferyl Alcohol (Monomer 1) Coniferyl Alcohol (Monomer 1) Oxidative Coupling Oxidative Coupling Coniferyl Alcohol (Monomer 1)->Oxidative Coupling Coniferyl Alcohol (Monomer 2) Coniferyl Alcohol (Monomer 2) Coniferyl Alcohol (Monomer 2)->Oxidative Coupling Dehydrodiconiferyl Alcohol Dehydrodiconiferyl Alcohol Oxidative Coupling->Dehydrodiconiferyl Alcohol

Caption: Biosynthesis of Dehydrodiconiferyl Alcohol.

Role in Plant Signaling: A Contested Cytokinin Activity

Historically, dehydrodiconiferyl alcohol glucosides were reported to exhibit cytokinin-like activity, promoting cell division in tobacco callus cultures.[3][4] This suggested a role for this class of compounds in plant growth and development. However, a recent comprehensive reassessment of these claims found no evidence for cytokinin-substituting activity. This later study demonstrated that dehydrodiconiferyl alcohol glucoside did not induce the expected morphological or transcriptional changes associated with cytokinin response in Arabidopsis thaliana and could not replicate the original tobacco callus bioassay results. This challenges the long-held view of dehydrodiconiferyl alcohol and its glucosides as plant growth regulators.

Cytokinin_Signaling cluster_0 Established Cytokinin Signaling cluster_1 Contested Role of Dehydrodiconiferyl Alcohol Glucoside Cytokinin Cytokinin Receptor Receptor Cytokinin->Receptor Binds Phosphorelay Phosphorelay Receptor->Phosphorelay Activates Transcription Factors Transcription Factors Phosphorelay->Transcription Factors Activates Gene Expression (Cell Division) Gene Expression (Cell Division) Transcription Factors->Gene Expression (Cell Division) Induces DCG Dehydrodiconiferyl Alcohol Glucoside Cytokinin Receptor Cytokinin Receptor DCG->Cytokinin Receptor No conclusive evidence of binding or activation No Response No Response Cytokinin Receptor->No Response

Caption: Contested Cytokinin-like Activity.

Pharmacological Signaling Pathways

This compound has demonstrated notable pharmacological activities, particularly in the realms of anticancer and anti-inflammatory effects.

Anticancer Activity: The compound exhibits cytotoxic effects against cancer cell lines, such as human ovarian cancer (SKOV-3) cells.[1] The precise signaling pathways through which it exerts its anticancer effects are still under investigation but are thought to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity: A derivative, (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol, has been shown to inhibit inflammatory responses in macrophages stimulated by lipopolysaccharide (LPS). This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway. It also modulates the iNOS/Src/FAK axis, leading to reduced production of inflammatory mediators like nitric oxide (NO).

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Inflammatory_Mediators Inflammatory Mediators (NO, iNOS) NFkB_Pathway->Inflammatory_Mediators ADDA (7R,8S)-9-Acetyl- dehydrodiconiferyl alcohol ADDA->NFkB_Pathway Inhibits

Caption: Anti-inflammatory Signaling Pathway.

Conclusion

This compound is a naturally occurring lignan with a growing body of research highlighting its presence in various plants and its potential pharmacological applications. While its role in plant physiology remains an area of active investigation, particularly with the recent reassessment of its cytokinin-like activity, its anticancer and anti-inflammatory properties make it a promising candidate for further drug development. This technical guide provides a foundational understanding of this compound, from its discovery in nature to the methodologies required for its study and its known biological activities. Future research should focus on elucidating the precise mechanisms of its pharmacological actions and on developing standardized methods for its quantification in different plant matrices.

References

An In-depth Technical Guide to the Biosynthesis of Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dehydrodiconiferyl alcohol (DDC) is a neolignan, a class of phenylpropanoid dimers, formed through the oxidative coupling of two coniferyl alcohol units.[1][2] As a key intermediate in the biosynthesis of various bioactive compounds and a component of the plant cell wall, understanding its formation is crucial for applications in medicine and biotechnology. This technical guide provides a comprehensive overview of the dehydrodiconiferyl alcohol biosynthetic pathway, beginning with the general phenylpropanoid pathway that synthesizes its monomeric precursor, coniferyl alcohol. It details the critical enzymatic steps, the role of oxidative enzymes and dirigent proteins in the specific coupling reaction, and concludes with detailed experimental protocols and quantitative data relevant to the pathway's study.

The Biosynthetic Pathway

The synthesis of dehydrodiconiferyl alcohol is a multi-step process that originates from the amino acid L-phenylalanine. The pathway can be divided into two major stages: the formation of the monolignol precursor, coniferyl alcohol, via the general phenylpropanoid pathway, and the subsequent oxidative dimerization of two coniferyl alcohol molecules.

Stage 1: Phenylpropanoid Pathway to Coniferyl Alcohol

The initial stage involves the conversion of L-phenylalanine into coniferyl alcohol through a series of enzymatic reactions. This pathway is a central hub in plant secondary metabolism, providing precursors for lignin, flavonoids, and other phenolic compounds.[3][4][5] The key enzymes and transformations are outlined below.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to form trans-cinnamic acid.[5]

  • Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid to produce p-coumaric acid.[5]

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the formation of a thioester bond with Coenzyme A, yielding p-coumaroyl-CoA.[5]

  • Shikimate Hydroxycinnamoyl Transferase (HCT): This enzyme transfers the p-coumaroyl group to shikimate, forming p-coumaroyl shikimate.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A second hydroxylation occurs, converting p-coumaroyl shikimate to caffeoyl shikimate.

  • Caffeoyl Shikimate Esterase (CSE): The caffeoyl group is released from shikimate to yield caffeic acid.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme methylates the newly introduced hydroxyl group on caffeoyl-CoA to produce feruloyl-CoA.[6][7]

  • Cinnamoyl-CoA Reductase (CCR): The CoA thioester of feruloyl-CoA is reduced to an aldehyde, forming coniferaldehyde (B117026).[7]

  • Cinnamyl Alcohol Dehydrogenase (CAD): In the final step of this stage, coniferaldehyde is reduced to coniferyl alcohol.[7][8]

Stage 2: Oxidative Coupling of Coniferyl Alcohol

The defining step in the formation of dehydrodiconiferyl alcohol is the oxidative dimerization of two coniferyl alcohol molecules. This is not a spontaneous reaction but a highly controlled enzymatic process.

  • Radical Formation: Oxidative enzymes, primarily laccases and peroxidases , catalyze the removal of a hydrogen atom from the phenolic hydroxyl group of two coniferyl alcohol molecules. This one-electron oxidation generates two resonance-stabilized phenoxy radicals.[4][9][10]

  • Radical Coupling and Stereochemical Control: In the absence of directing factors, these highly reactive radicals can couple in a random fashion, leading to a mixture of racemic products with different linkage types, including 8-8' (forming pinoresinol), 8-O-4', and 8-5' (forming dehydrodiconiferyl alcohol).[11][12]

  • The Role of Dirigent Proteins (DIRs): The regio- and stereospecificity of the coupling reaction is imparted by Dirigent Proteins (DIRs) .[11][13][14] These proteins lack intrinsic catalytic activity but function as scaffolds.[14] They capture two coniferyl alcohol radicals and hold them in a precise orientation that favors coupling at the C8 and C5' positions, leading specifically to the formation of the dihydrobenzofuran structure of dehydrodiconiferyl alcohol.[1][12] This directed synthesis is crucial for producing specific, biologically active lignans (B1203133) in plants.[11]

Post-Dimerization Modification: Glycosylation

Following its synthesis, dehydrodiconiferyl alcohol can be further modified. A common modification is glycosylation, where a glycosyltransferase enzyme attaches a sugar moiety, typically glucose, to one of the hydroxyl groups, forming dehydrodiconiferyl alcohol glucoside (DCG).[15][16][17] This glucosylated form is often found in plant tissues and is believed to play a role in transport, storage, and solubility.[15][18]

Visualizations

Biosynthesis Pathway Diagram

Dehydrodiconiferyl_Alcohol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coupling Dimerization & Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA p-Coumaroyl-CoA->Feruloyl-CoA HCT, C3'H, CSE, CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD Coniferyl Alcohol Radical Coniferyl Alcohol Radical Coniferyl Alcohol->Coniferyl Alcohol Radical Laccase/ Peroxidase Dehydrodiconiferyl Alcohol Dehydrodiconiferyl Alcohol Coniferyl Alcohol Radical->Dehydrodiconiferyl Alcohol Dirigent Protein (8-5' coupling) DCG Dehydrodiconiferyl Alcohol Glucoside Dehydrodiconiferyl Alcohol->DCG Glycosyl- transferase

Caption: Biosynthesis of dehydrodiconiferyl alcohol from L-phenylalanine.

Role of Dirigent Proteins

Dirigent_Protein_Action cluster_input cluster_process cluster_output CA_Radical1 Coniferyl Alcohol Radical No_DIR No Dirigent Protein (Random Coupling) CA_Radical1->No_DIR With_DIR With Dirigent Protein (Guided Coupling) CA_Radical1->With_DIR CA_Radical2 Coniferyl Alcohol Radical CA_Radical2->No_DIR CA_Radical2->With_DIR Mixture Racemic Mixture: - Pinoresinol (8-8') - DDC (8-5') - 8-O-4' adducts No_DIR->Mixture DDC Specific Product: Dehydrodiconiferyl Alcohol (8-5') With_DIR->DDC Experimental_Workflow Start Plant Material (e.g., Flaxseed, Tobacco Cells) Extraction Solvent Extraction (Ethanol/Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatography (Flash, TLC, HPLC) Crude_Extract->Purification Fractions Purified Fractions Purification->Fractions Analysis Structural Analysis & Quantification Fractions->Analysis Results Identified Dehydrodiconiferyl Alcohol (GC-MS, NMR, HPLC-UV/MS) Analysis->Results

References

An In-depth Technical Guide to (7R,8S)-Dehydrodiconiferyl alcohol: Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7R,8S)-Dehydrodiconiferyl alcohol, a naturally occurring lignan (B3055560), has garnered significant interest within the scientific community due to its notable biological activities, particularly its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and known biological effects, with a focus on its cytotoxic activity against human ovarian cancer cells. This document synthesizes available data on its physicochemical properties, spectroscopic characterization, and relevant experimental protocols for its isolation and synthesis. Furthermore, it explores the potential signaling pathways involved in its anti-cancer mechanism, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a phenylpropanoid dimer belonging to the lignan class of natural products. Its structure is characterized by a dihydrobenzofuran ring system formed through the oxidative coupling of two coniferyl alcohol units. The stereochemistry at the C7 and C8 positions of the dihydrofuran ring is crucial for its biological activity and is designated as (7R,8S) in this specific isomer.

Systematic and Trivial Names
  • IUPAC Name: 4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol[1]

  • Common Synonyms: (-)-Dehydrodiconiferyl Alcohol, 5-O-Methylhierochin D[1]

Chemical Identifiers
IdentifierValue
CAS Number 155836-29-6[1]
Molecular Formula C₂₀H₂₂O₆[1]
Molecular Weight 358.39 g/mol [1]
InChI Key KUSXBOZNRPQEON-GWKPYITFSA-N[1]
Canonical SMILES COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO[1]

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValue
Appearance Solid
Specific Rotation [α]D -54.1 (c, 0.1 in MeOH)
Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for its unambiguous identification. Although the specific spectral data from the primary literature describing its isolation from Gleditsia sinensis is not fully accessible, the following represents a compilation of expected values based on its structure and data from closely related compounds.

Note: The following tables are illustrative and based on typical chemical shifts for similar lignan structures. For definitive assignments, refer to the original research articles.

Table 2.1: Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7~5.5d~6.0
H-8~3.6m
H-9a~3.9dd~11.0, 4.0
H-9b~3.7dd~11.0, 6.0
OCH₃ (C3')~3.9s
OCH₃ (C5)~3.8s
Ar-H6.8 - 7.1m
Vinyl-H6.1 - 6.6m
CH₂-OH (side chain)~4.3d~5.0

Table 2.2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-7~88
C-8~54
C-9~63
OCH₃ (C3')~56
OCH₃ (C5)~56
Aromatic C110 - 150
Vinyl C125 - 135
C=O (possible impurity)>170

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH stretching around 3400 cm⁻¹), aromatic (C=C stretching around 1600 and 1500 cm⁻¹) and ether (C-O stretching around 1270 and 1030 cm⁻¹) functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern in MS/MS experiments can further aid in structural elucidation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. The following sections provide generalized procedures for the isolation and potential synthesis of this compound based on available literature.

Isolation from Gleditsia sinensis

This compound has been isolated from the thorns of Gleditsia sinensis.[2] While the full detailed protocol from the primary literature is not accessible, a general procedure for the isolation of lignans (B1203133) from plant material is as follows:

Experimental Workflow for Lignan Isolation

plant_material Dried and powdered plant material (e.g., thorns of Gleditsia sinensis) extraction Extraction with organic solvent (e.g., 95% EtOH or MeOH) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent-solvent partitioning (e.g., EtOAc/H₂O) concentration->partition chromatography Column Chromatography (Silica gel, Sephadex LH-20) partition->chromatography Organic phase purification Preparative HPLC chromatography->purification Lignan-rich fractions characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization Pure this compound

Caption: Generalized workflow for the isolation of lignans.

  • Plant Material Preparation: The thorns of Gleditsia sinensis are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as 95% ethanol (B145695) or methanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is expected to contain the lignans, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

  • Further Purification: Fractions containing the target compound are further purified using size-exclusion chromatography (Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, HR-MS, and IR spectroscopy.

Asymmetric Synthesis

An asymmetric synthesis of dehydrodiconiferyl alcohol has been reported, providing a route to enantiomerically pure forms of the molecule. The key steps of a potential synthetic route are outlined below.

Synthetic Strategy Overview

start Starting Materials (e.g., Ferulic acid derivatives) coupling Oxidative Coupling start->coupling cyclization Intramolecular Cyclization coupling->cyclization reduction Stereoselective Reduction cyclization->reduction final_product This compound reduction->final_product

Caption: Key steps in a potential asymmetric synthesis.

A detailed synthetic protocol would involve multiple steps of protection, activation, and stereoselective reactions. For a precise and reproducible synthesis, it is imperative to consult the original peer-reviewed publication.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against human ovarian cancer (SKOV-3) cells, with a reported IC₅₀ value of 48.86 ± 9.11 μM.[2] While the precise molecular mechanism of its anti-cancer activity is still under investigation, studies on related lignans and the general mechanisms of apoptosis in ovarian cancer cells provide insights into potential signaling pathways.

Potential Signaling Pathways in SKOV-3 Cells

The cytotoxic effect of this compound in SKOV-3 cells is likely mediated through the induction of apoptosis. Several key signaling pathways are known to regulate apoptosis in ovarian cancer cells and may be modulated by this compound.

Hypothesized Apoptotic Signaling Pathway

DDA This compound ROS ↑ Reactive Oxygen Species (ROS) DDA->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 (anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (pro-apoptotic) Mito->Bax CytC Cytochrome c release Bcl2->CytC inhibits Bax->CytC promotes Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothesized intrinsic apoptotic pathway.

This proposed pathway suggests that this compound may induce oxidative stress, leading to mitochondrial dysfunction. This, in turn, could alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to programmed cell death. Further experimental validation is required to confirm the involvement of these specific molecular targets.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer properties. Its defined chemical structure and stereochemistry provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on obtaining a complete and verified set of spectroscopic data, optimizing its synthesis for greater yield and stereoselectivity, and elucidating the precise molecular mechanisms underlying its cytotoxic effects on cancer cells. A deeper understanding of its interaction with specific cellular targets will be crucial for its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of (7R,8S)-Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol is a naturally occurring lignan (B3055560) belonging to the benzofuran (B130515) class of compounds. It has garnered significant interest within the scientific community for its diverse biological activities, including potential antitumor and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

It is important to distinguish this compound from its reduced analogue, (7R,8S)-Dihydrodehydrodiconiferyl alcohol. The two compounds differ in their molecular formula and weight, which is a critical consideration in experimental design and data interpretation. This guide will focus exclusively on the "Dehydro" form.

  • This compound:

    • Molecular Formula: C₂₀H₂₂O₆[1][2][3]

    • Molecular Weight: 358.39 g/mol [1][2][3]

    • CAS Number: 155836-29-6[1][2][3]

  • (7R,8S)-Dihydrodehydrodiconiferyl alcohol:

    • Molecular Formula: C₂₀H₂₄O₆[4][]

    • Molecular Weight: 360.4 g/mol [4][]

    • CAS Number: 126253-41-6[4][]

Physicochemical Properties

PropertyValueSource(s)Notes
Molecular Formula C₂₀H₂₂O₆[1][2][3]
Molecular Weight 358.39 g/mol [1][2][3]
CAS Number 155836-29-6[1][2][3]
Appearance Solid at room temperature[6]
Melting Point Not reported in cited literature-
Boiling Point 562.0 ± 50.0 °C at 760 mmHg[6]Predicted value
Density 1.3 ± 0.1 g/cm³[6]Predicted value
Solubility Low aqueous solubility (< 1 mg/mL)[6]Soluble in DMSO for formulations.
pKa Not reported in cited literature-No experimental or predicted values found.
Specific Rotation [α]ᴅ = -54.1°[3]Conditions not fully specified.

Experimental Protocols

Isolation and Purification from Natural Sources

This compound can be isolated from various plant sources, such as the thorns of Gleditsia sinensis[1][2]. A general protocol for its extraction and purification is as follows:

  • Extraction:

    • The dried and powdered plant material is subjected to extraction with an organic solvent, typically methanol (B129727) or an ethanol/water mixture.

    • Extraction can be performed at room temperature with agitation or under reflux, followed by filtration to separate the crude extract from the solid plant residue.

    • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

    • Column Chromatography: The extract is first fractionated using column chromatography on silica (B1680970) gel or a macroporous adsorbent resin, with a gradient elution system of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) or dichloromethane-methanol gradient).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

    • The purity of the isolated compound is confirmed by analytical HPLC.

Structure Elucidation

The chemical structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons and to confirm the overall structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present.

Determination of Physicochemical Parameters (General Protocols)

Melting Point Determination (Capillary Method):

  • A small amount of the dried, purified compound is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed vial.

  • The mixture is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the equilibrium solubility.

Signaling Pathway Visualizations

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular growth.

Inhibition of the NF-κB Signaling Pathway

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB pathway. It acts by preventing the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activation IkBa IkBa IKK->IkBa IkBa_P P-IkBa IkBa->IkBa_P Phosphorylation NFkB NFkB DNA DNA NFkB->DNA Translocation Degradation Proteasomal Degradation IkBa_P->Degradation DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->IKK Transcription Pro-inflammatory Gene Transcription DNA->Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHCA (7R,8S)-Dehydrodiconiferyl alcohol ER Estrogen Receptor (ER) DHCA->ER Binding DHCA_ER DHCA-ER Complex ERE Estrogen Response Element (ERE) DHCA_ER->ERE Translocation & Binding Transcription Target Gene Transcription ERE->Transcription Response Cellular Response (e.g., Osteoblastogenesis) Transcription->Response

References

A Technical Guide to the Biological Activity of (7R,8S)-Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

(7R,8S)-Dehydrodiconiferyl alcohol (DHCA) , a naturally occurring lignan, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of DHCA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers, scientists, and drug development professionals.

Anticancer Activity

DHCA has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cancer cell growth, have been determined through in vitro studies.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SKOV-3Ovarian Cancer48.86 ± 9.11[1]
Hep 3B2Hepatocellular Carcinoma54.6
HepG2Hepatocellular Carcinoma104.4

A related dihydro derivative, (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol , has also been evaluated for its cytotoxic potential against a panel of human cancer cell lines.

Table 2: Cytotoxic Activity of (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma> 30
SK-OV-3Ovarian Cancer> 30
SK-MEL-2Skin Melanoma> 30
XF498CNS Cancer> 30
Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic activity of DHCA is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., SKOV-3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity

DHCA and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.

A derivative, (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) , has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a concentration-dependent manner (12.5-50 µM).[2][3] This includes the inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nitric oxide (NO).[2][3]

Furthermore, a methyl ether derivative of DHCA, This compound-9′γ-methyl ether , has demonstrated potent inhibitory activities by suppressing LPS-induced COX-2 expression and prostaglandin (B15479496) E2 (PGE2) production in a dose-dependent manner.[4]

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory activity of DHCA is the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] DHCA has been shown to upregulate the expression of phosphorylated IκBα (p-IκBα), which leads to the suppression of NF-κB nuclear translocation.[5] Additionally, DHCA can down-regulate the activity of I-κB kinase (IKK), which is responsible for phosphorylating IκBα and targeting it for degradation.[6] By preventing the degradation of IκBα, DHCA effectively sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kB_Inhibition_by_DHCA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p_IkBa->NFkB Release DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->IKK Inhibition DHCA->p_IkBa DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) in RAW 264.7 Macrophages

Principle: This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of DHCA for 1 hour before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at approximately 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Wound Healing Activity

This compound has been shown to accelerate wound healing in vivo.[7] This effect is attributed to its ability to enhance epithelial cell proliferation and collagen formation while reducing the infiltration of inflammatory cells at the wound site.[7] The anti-inflammatory action of DHCA, mediated through the inactivation of NF-κB pathways in macrophages, plays a crucial role in this process.[5][7]

Experimental Protocol: In Vivo Full-Thickness Scalp Wound Model

Animal Model: Mice are typically used for this model.

Procedure:

  • Wound Creation: After anesthesia, a full-thickness wound of a specific diameter is created on the scalp of each mouse.

  • Topical Application: A solution of this compound in a suitable vehicle is topically applied to the wound daily. A control group receives the vehicle only.

  • Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., days 3, 7, 10, and 14) to monitor the rate of wound closure.

  • Histopathological Analysis: On specific days, animals are euthanized, and the wound tissue is excised for histopathological examination.

  • Staining: Tissue sections are stained with Hematoxylin and Eosin (H&E) to observe the overall tissue morphology, inflammatory cell infiltration, and re-epithelialization. Masson's trichrome staining is used to assess collagen deposition and maturation.

  • Immunofluorescence: Immunofluorescence staining can be performed to detect specific markers related to inflammation (e.g., NF-κB) and cell proliferation.

Wound_Healing_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Wound_Creation Full-Thickness Wound Creation (Mouse Scalp) Topical_Application Topical Application of DHCA Wound_Creation->Topical_Application Monitoring Wound Closure Monitoring Topical_Application->Monitoring Tissue_Collection Tissue Collection Monitoring->Tissue_Collection Planimetry Planimetric Analysis (Wound Area) Monitoring->Planimetry Histopathology Histopathological Analysis Tissue_Collection->Histopathology HE_Staining H&E Staining Histopathology->HE_Staining Masson_Staining Masson's Trichrome Staining Histopathology->Masson_Staining Immunofluorescence Immunofluorescence Histopathology->Immunofluorescence

Caption: Experimental workflow for the in vivo wound healing study of DHCA.

Neuroprotective and Neuritogenic Activity

While direct quantitative data on the neuroprotective effects of this compound is still emerging, studies on a closely related compound, (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol , suggest a significant potential in this area.

This dihydro derivative has been observed to induce neurite outgrowth from PC12 cells at a concentration of 50 µM and enhance nerve growth factor (NGF)-mediated neuritogenesis. This activity is partially mediated through the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) signaling pathways.

Furthermore, the anti-neuroinflammatory activity of (-)-(7R, 8S)-dihydrodehydrodiconiferyl alcohol has been quantified in LPS-activated mouse BV2 microglial cells, with an IC50 of 39.97 µM for the inhibition of nitric oxide production.

Signaling Pathways in Neuritogenesis

The enhancement of neurite outgrowth by the dihydro derivative of DHCA involves the activation of upstream signaling cascades, including MAPK and PKC.

Neuritogenesis_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA DHDA (-)-(7R, 8S)-dihydro- dehydrodiconiferyl alcohol MAPK_Pathway MAPK Pathway DHDA->MAPK_Pathway Enhances PKC_Pathway PKC Pathway DHDA->PKC_Pathway Enhances TrkA->MAPK_Pathway TrkA->PKC_Pathway Gene_Expression Gene Expression for Neurite Outgrowth MAPK_Pathway->Gene_Expression PKC_Pathway->Gene_Expression

Caption: Signaling pathways involved in the enhancement of neurite outgrowth.

Experimental Protocol: Neuroprotection Assay in HT22 Cells

Principle: HT22 hippocampal neuronal cells are a common in vitro model to study glutamate-induced oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases. This assay assesses the ability of a compound to protect these cells from glutamate-induced cell death.

Procedure:

  • Cell Seeding: HT22 cells are seeded in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Glutamate (B1630785) Challenge: Glutamate is added to the wells (excluding the control group) to induce excitotoxicity (e.g., 2-5 mM for 24 hours).

  • Cell Viability Assessment: Cell viability is determined using methods like the MTT assay, as described previously.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Antioxidant Activity

The antioxidant potential of this compound is an area of active investigation. While specific IC50 values from assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not yet widely reported in the literature, the chemical structure of DHCA, a phenolic compound, suggests inherent antioxidant properties. Phenolic compounds are known to act as free radical scavengers.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes the violet color of the DPPH solution to fade, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compound is also dissolved in the same solvent at various concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Conclusion

This compound exhibits a compelling profile of biological activities, including anticancer, anti-inflammatory, and wound healing properties. Its mechanisms of action, particularly the modulation of the NF-κB signaling pathway, are well-documented. While further research is needed to fully elucidate its antioxidant and neuroprotective potential with specific quantitative data, the existing evidence strongly suggests that DHCA and its derivatives are promising candidates for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of this remarkable natural compound.

References

Dehydrodiconiferyl Alcohol and its Derivatives: A Technical Guide to Their Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) found in various plant species, and its derivatives have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological properties. This technical guide provides a comprehensive overview of the current state of knowledge on DHCA and its derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the therapeutic potential of this versatile class of molecules. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes complex signaling pathways using Graphviz diagrams.

Introduction

Dehydrodiconiferyl alcohol is a naturally occurring phenylpropanoid, belonging to the lignan family of phytochemicals. It is formed through the oxidative coupling of two coniferyl alcohol units. The structural diversity of DHCA derivatives, arising from variations in stereochemistry and substitutions, contributes to their wide range of biological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the areas of inflammation, oxidative stress, wound healing, and cholestatic liver injury. This guide aims to consolidate the existing research on DHCA and its derivatives to facilitate further investigation and drug development efforts.

Physicochemical Properties

Dehydrodiconiferyl alcohol is a phenolic compound with the molecular formula C20H22O6 and a molecular weight of 358.4 g/mol .[1] Its structure features a dihydrobenzofuran core. The physicochemical properties of DHCA and its derivatives can be influenced by factors such as stereochemistry and the nature of substituent groups, which in turn can affect their solubility, bioavailability, and biological activity.

Table 1: Physicochemical Properties of Dehydrodiconiferyl Alcohol

PropertyValueSource
Molecular FormulaC20H22O6--INVALID-LINK--
Molecular Weight358.4 g/mol --INVALID-LINK--
IUPAC Name4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol--INVALID-LINK--
CAS Number4263-87-0--INVALID-LINK--

Synthesis of Dehydrodiconiferyl Alcohol and its Derivatives

The synthesis of DHCA and its derivatives has been achieved through various chemical and biotechnological methods. A common approach involves the oxidative coupling of coniferyl alcohol. Biotransformation using microorganisms like Aspergillus niger and Actinomucor elegans has also been successfully employed to produce DHCA from Eucommiae Cortex extract.[2]

General Synthetic Approaches

Several synthetic strategies have been developed for the preparation of DHCA and its derivatives. One notable method involves an intramolecular C–H insertion reaction catalyzed by a Rh(II) chiral complex, which allows for the stereoselective synthesis of the dihydrobenzofuran core.

Example Synthetic Protocol: Preparation of DHCA via Fermentation

A detailed protocol for the preparation of DHCA from Eucommiae Cortex (EC) extract using fermentation with Aspergillus niger or Actinomucor elegans has been reported.[2] The process involves the extraction of EC components, followed by biotransformation in a fermentation broth. The resulting DHCA is then isolated and purified using techniques such as macroporous adsorption resin chromatography and high-performance liquid chromatography (HPLC).[2]

Biological Activities and Therapeutic Properties

DHCA and its derivatives exhibit a remarkable array of biological activities, making them attractive candidates for the development of new therapeutic agents. Their primary reported properties include anti-inflammatory, antioxidant, and wound-healing effects.

Anti-inflammatory Activity

DHCA and its derivatives have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways.

  • (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) has been shown to inhibit the expression of inflammatory mediators such as COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] This inhibition is concentration-dependent, with significant effects observed at concentrations between 12.5 and 50 µM.[3]

  • (7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether isolated from Belamcanda chinensis also exhibited strong inhibitory activity on LPS-induced COX-2 expression and PGE2 production in a dose-dependent manner.[5]

Table 2: Anti-inflammatory Activity of Dehydrodiconiferyl Alcohol Derivatives

CompoundAssayCell LineIC50 / Effective ConcentrationSource
(7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA)Inhibition of COX-2 and iNOS expressionLPS-stimulated macrophages12.5-50 µM[3]
This compound-9′γ-methyl etherInhibition of LPS-induced COX-2 expression and PGE2 productionRAW264.7 cellsDose-dependent inhibition[5]
Antioxidant Activity
Wound Healing Activity

Topical application of DHCA has been shown to accelerate wound healing in animal models.[6] Studies have demonstrated that DHCA promotes epithelial cell proliferation, collagen formation, and reduces inflammatory cell infiltration in wound areas.[6]

Table 3: In Vivo Wound Healing Activity of Dehydrodiconiferyl Alcohol

Animal ModelTreatmentObservationOutcomeSource
Full-thickness scalp wound model in miceTopical administration of DHCAEnhanced epithelial cell proliferation and collagen formationAccelerated wound healing[6]
Excision wound model in miceTopical application of 5% and 10% (w/w) DHCA ointmentSignificant wound contraction from day 4 onwardsImproved wound closure compared to control[7]

Signaling Pathways and Mechanisms of Action

The biological activities of DHCA and its derivatives are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of DHCA is the inactivation of the NF-κB pathway.[6][8] DHCA has been shown to suppress the nuclear translocation of NF-κB and upregulate the expression of IκBα, an inhibitory protein of NF-κB.[6] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

NF_kB_Pathway DHCA Inhibition of NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription DHCA DHCA DHCA->IKK inhibits DHCA->IkBa upregulates

Caption: DHCA inhibits the NF-κB pathway by targeting IKK and upregulating IκBα.

JNK Signaling Pathway

DHCA has also been reported to suppress monocyte adhesion to endothelial cells by attenuating the JNK (c-Jun N-terminal kinase) signaling pathway.[9] This suggests a role for DHCA in preventing vascular inflammation. (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) has been shown to suppress JNK phosphorylation in LPS-stimulated macrophages.[3]

JNK_Pathway DHCA Derivative Inhibition of JNK Signaling Pathway Stress_Signal Stress Signal (e.g., LPS) MAP3K MAP3K Stress_Signal->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK p_JNK p-JNK (Active) JNK->p_JNK c_Jun c-Jun p_JNK->c_Jun p_c_Jun p-c-Jun c_Jun->p_c_Jun AP1 AP-1 Formation p_c_Jun->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response ADDA ADDA ADDA->JNK inhibits phosphorylation

Caption: ADDA inhibits the JNK pathway by reducing JNK phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of DHCA and its derivatives.

Synthesis of (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA)

The synthesis of ADDA can be achieved through standard chemical modification of DHCA. A general procedure involves the acetylation of the primary alcohol group of DHCA using acetic anhydride (B1165640) in the presence of a suitable base catalyst. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography.

In Vitro Anti-inflammatory Assay: Inhibition of NO Production
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., ADDA) for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control.

Western Blot Analysis for NF-κB and JNK Pathway Proteins
  • Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, p-JNK, JNK).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software and normalized to a loading control such as β-actin or GAPDH.

In Vivo Wound Healing Assay
  • Animal Model: An excision wound model is created on the dorsal side of anesthetized mice.

  • Treatment: A specific amount of the test compound formulated in an ointment base (e.g., 5% or 10% w/w) is applied topically to the wound area daily. A control group receives the ointment base alone.

  • Wound Area Measurement: The wound area is traced on a transparent sheet and measured using a graph paper or a digital image analysis system on specific days post-wounding (e.g., days 0, 4, 8, 12, and 16).

  • Wound Contraction Calculation: The percentage of wound contraction is calculated using the formula: [(Initial wound area - Wound area on a specific day) / Initial wound area] x 100.

  • Histopathological Examination: On the final day, skin samples from the wound area are collected, fixed in 10% formalin, and processed for histological analysis (e.g., H&E and Masson's trichrome staining) to assess tissue regeneration, collagen deposition, and inflammation.

Experimental_Workflow General Experimental Workflow for Biological Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_synthesis Synthesis & Characterization Cell_Culture Cell Culture Treatment Compound Treatment Cell_Culture->Treatment Assay Biological Assay (e.g., Anti-inflammatory, Antioxidant) Treatment->Assay Data_Analysis_invitro Data Analysis (IC50, etc.) Assay->Data_Analysis_invitro Animal_Model Animal Model (e.g., Wound Healing) Treatment_invivo Compound Administration Animal_Model->Treatment_invivo Observation Observation & Measurement Treatment_invivo->Observation Data_Analysis_invivo Data Analysis & Histopathology Observation->Data_Analysis_invivo Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Characterization->Treatment Characterization->Treatment_invivo

Caption: Workflow for synthesis, in vitro, and in vivo evaluation of DHCA derivatives.

Conclusion and Future Directions

Dehydrodiconiferyl alcohol and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, antioxidant, and wound-healing properties, coupled with their ability to modulate key signaling pathways such as NF-κB and JNK, make them compelling candidates for further drug development.

Future research should focus on the synthesis and biological evaluation of a broader range of DHCA derivatives to establish clear structure-activity relationships. Comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to assess their drug-like properties and safety profiles. Furthermore, elucidating the precise molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate their optimization as therapeutic agents for a variety of diseases. The continued investigation of DHCA and its derivatives holds great promise for the discovery of novel and effective treatments for inflammatory disorders, skin injuries, and other pathological conditions.

References

(7R,8S)-Dehydrodiconiferyl Alcohol Glycosides: A Comprehensive Technical Guide on Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol glycosides are a class of naturally occurring lignan (B3055560) glycosides that have garnered significant interest within the scientific community. These compounds, characterized by a specific stereochemistry at the C7 and C8 positions of the dehydrodiconiferyl alcohol backbone, are found in various plant species and have demonstrated a range of promising biological activities. This technical guide provides an in-depth overview of their natural occurrence, detailed experimental protocols for their isolation and quantification, and an exploration of their known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of this compound Glycosides

This compound glycosides have been identified in a variety of plant families. The specific glycosidic linkage and the plant part in which the compound accumulates can vary. The following table summarizes the known natural occurrences of these compounds. While quantitative data for whole plant materials are not always available in the literature, data from cell cultures provide a valuable insight into the production potential.

Plant SpeciesFamilyPlant PartGlycoside FormConcentration/Yield
Linum usitatissimum (Flax)LinaceaeCell Suspension Cultures4-O-β-D-glucopyranosideUp to 47.7 mg/g dry weight[1]
Linum usitatissimum (Flax)LinaceaeImmobilized Cell Cultures4-O-β-D-glucopyranosideUp to 60.0 mg/g dry weight
Wikstroemia nutansThymelaeaceaeStems and Roots4-O-β-D-glucopyranosideIsolated, but quantitative data not specified[2][3]
Saussurea medusaAsteraceaeWhole Plant9-O-β-D-glucopyranosideReported as a constituent, quantitative data not specified[4]
Ilex dunnianaAquifoliaceaeNot specified9-O-β-D-glucopyranosideReported as a constituent, quantitative data not specified[4]
Gleditsia sinensisFabaceaeThornsAglycone form reportedNot applicable
Ligusticopsis wallichianaApiaceaeRoots4-O-β-D-glucopyranosideIsolated, but quantitative data not specified[5]
Spiraea salicifoliaRosaceaeRoots9'-O-β-D-glucopyranosideIsolated, but quantitative data not specified
Morus albaMoraceaeRoot Bark4,9'-di-O-β-D-glucopyranosideIsolated, but quantitative data not specified[6]

Experimental Protocols

The isolation and quantification of this compound glycosides from plant matrices involve a series of steps, including extraction, purification, and analytical determination. The following protocols are based on methodologies reported in the scientific literature for lignans (B1203133) and related glycosides.

Protocol 1: General Extraction of Lignan Glycosides from Plant Material

This protocol outlines a general procedure for the extraction of lignan glycosides, which can be adapted for specific plant materials.

  • Sample Preparation: The plant material (e.g., dried and powdered roots, stems) is prepared. For fresh material, freeze-drying is recommended to preserve the integrity of the compounds.

  • Extraction:

    • Solvent Extraction: The powdered plant material is extracted with a polar solvent. A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80% methanol) is commonly used. Maceration, sonication, or Soxhlet extraction can be employed. The extraction is typically repeated multiple times to ensure maximum yield.

    • Alkaline Hydrolysis (for ester-linked glycosides): In some cases, lignan glycosides are ester-linked to other molecules. A mild alkaline hydrolysis step (e.g., with NaOH in methanol) can be used to release the glycosides.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Lignan glycosides are typically enriched in the ethyl acetate or n-butanol fractions.

  • Concentration: The desired fraction is concentrated to dryness for further purification.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the target glycosides from the enriched fraction.

  • Stationary Phase: Silica (B1680970) gel is a common choice for the initial purification. For further separation of closely related compounds, Sephadex LH-20 or other size-exclusion chromatography media are effective.

  • Mobile Phase: A gradient of solvents is typically used to elute the compounds from the column. For silica gel, a gradient of chloroform/methanol or ethyl acetate/methanol is common. For Sephadex LH-20, methanol is often used as the mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds. Fractions with similar TLC profiles are pooled.

  • Preparative HPLC: For final purification to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound glycosides.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase C18 column is most commonly employed for the separation of lignan glycosides.

  • Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection is commonly set at a wavelength where the compounds exhibit maximum absorbance, typically around 280 nm for lignans.

  • Quantification: A calibration curve is generated using a purified standard of the this compound glycoside. The concentration of the compound in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

This compound and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of these compounds on the NF-κB, JNK, and Akt signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Gene_Expression Induces DHCA (7R,8S)-Dehydrodiconiferyl alcohol glycosides DHCA->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

G Stress Cellular Stress (e.g., LPS) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Inflammation Inflammatory Response AP1->Inflammation Promotes DHCA (7R,8S)-Dehydrodiconiferyl alcohol glycosides DHCA->JNK Inhibits Phosphorylation

Inhibition of the JNK Signaling Pathway.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Phosphorylates DHCA (7R,8S)-Dehydrodiconiferyl alcohol glycosides DHCA->Akt Inhibits Phosphorylation

Inhibition of the Akt Signaling Pathway.

Conclusion

This compound glycosides represent a promising class of natural products with significant therapeutic potential. Their widespread occurrence in various plant species, coupled with their demonstrated ability to modulate key signaling pathways involved in inflammation and cell growth, makes them attractive candidates for further research and development. This technical guide has provided a comprehensive overview of their natural sources, methodologies for their isolation and quantification, and their mechanisms of action at the molecular level. It is anticipated that continued investigation into these compounds will lead to new discoveries and potential applications in the fields of medicine and pharmacology.

References

Methodological & Application

Application Notes and Protocols: (7R,8S)-Dehydrodiconiferyl Alcohol In Vitro Cytotoxicity in SKOV-3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of (7R,8S)-Dehydrodiconiferyl alcohol, a natural lignan (B3055560), on the human ovarian adenocarcinoma cell line, SKOV-3. The provided information is intended to guide researchers in the replication and further investigation of the anti-cancer properties of this compound.

Introduction

This compound is a lignan found in various plant species. Lignans (B1203133), as a class of phytoestrogens, have garnered significant interest in cancer research due to their potential anti-tumor activities. This document outlines the cytotoxic effects of this compound specifically on SKOV-3 cells, a commonly used cell line in ovarian cancer research.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound on SKOV-3 cells has been quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundSKOV-3Not Specified48.86 ± 9.11[1]

Experimental Protocols

SKOV-3 Cell Culture

Materials:

  • SKOV-3 cell line

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of SKOV-3 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance and Subculture:

    • Monitor cell growth daily and subculture when the cells reach 80-90% confluency.

    • To subculture, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count and seed new flasks or plates at the desired density (e.g., 1 x 10^5 cells/mL for routine passaging).

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • SKOV-3 cells in complete growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well microplate reader

Protocol:

  • Cell Seeding:

    • Harvest SKOV-3 cells as described above.

    • Perform a cell count and adjust the cell suspension concentration.

    • Seed 5,000-10,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control (medium only).

    • After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture SKOV-3 Cell Culture cluster_assay_setup MTT Assay Setup cluster_measurement Measurement & Analysis thaw Thaw SKOV-3 Cells culture Culture in T-75 Flasks thaw->culture passage Subculture at 80-90% Confluency culture->passage seed Seed Cells in 96-well Plate passage->seed incubate_attach Incubate for 24h (Attachment) seed->incubate_attach treat Treat with this compound incubate_attach->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay of this compound on SKOV-3 cells.

Putative Signaling Pathway for Cytotoxicity

While the precise signaling cascade for this compound in SKOV-3 cells requires further elucidation, based on its known activities and the behavior of similar lignans in cancer cells, a putative mechanism can be proposed. Dehydrodiconiferyl alcohol is known to be a phytoestrogen and can inactivate NF-κB pathways. In various cancer cells, lignans have been shown to induce apoptosis and cell cycle arrest, often involving the PI3K/Akt and MAPK signaling pathways.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects compound This compound er Estrogen Receptor compound->er nfkb_inhibition NF-κB Pathway Inhibition compound->nfkb_inhibition pi3k_akt PI3K/Akt Pathway (Modulation) compound->pi3k_akt mapk MAPK Pathway (Modulation) compound->mapk gene_expression Altered Gene Expression er->gene_expression nfkb_inhibition->gene_expression pi3k_akt->gene_expression mapk->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest reduced_proliferation Reduced Proliferation & Cell Viability apoptosis->reduced_proliferation cell_cycle_arrest->reduced_proliferation

Caption: Putative signaling pathway for this compound-induced cytotoxicity in SKOV-3 cells.

Disclaimer: The proposed signaling pathway is based on the known biological activities of dehydrodiconiferyl alcohol and related compounds. Further research is required to definitively establish the mechanism of action in SKOV-3 cells.

References

Investigating NF-κB Inhibition by (7R,8S)-Dehydrodiconiferyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of (7R,8S)-Dehydrodiconiferyl alcohol on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound is a naturally occurring lignan (B3055560) with potential anti-inflammatory properties. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a variety of inflammatory diseases.

Mechanism of Action

This compound and its derivatives have been shown to suppress the NF-κB signaling cascade. The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]

dot

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates p_IκBα p-IκBα IκBα->p_IκBα p65_p50 NF-κB (p65/p50) p65_p50->IκBα bound to p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc translocates Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IκBα->Ub_Proteasome DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->IKK_complex inhibits DNA κB DNA p65_p50_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates

Caption: NF-κB Signaling Pathway and Point of Inhibition by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the inhibitory effects of this compound on NF-κB activation. These tables are templates for presenting experimental findings.

Table 1: Inhibition of NF-κB Luciferase Reporter Activity

Concentration (µM)Luciferase Activity (RLU)% Inhibition
0 (Vehicle Control)150,000 ± 12,0000
5112,500 ± 9,50025
1075,000 ± 6,00050
2537,500 ± 3,00075
5015,000 ± 1,50090
IC50 (µM) \multicolumn{2}{c}{10.0 }

Table 2: Effect on NF-κB Pathway Protein Phosphorylation (Western Blot Densitometry)

Treatmentp-IKKα/β / IKKα/β (Fold Change)p-IκBα / IκBα (Fold Change)Nuclear p65 / Total p65 (Fold Change)
Control1.01.01.0
LPS (1 µg/mL)5.2 ± 0.44.8 ± 0.36.1 ± 0.5
LPS + DHCA (10 µM)2.6 ± 0.22.3 ± 0.22.9 ± 0.3
LPS + DHCA (25 µM)1.3 ± 0.11.2 ± 0.11.5 ± 0.2
LPS + DHCA (50 µM)1.1 ± 0.11.0 ± 0.11.1 ± 0.1

Table 3: Inhibition of NF-κB DNA Binding Activity (EMSA)

TreatmentNF-κB DNA Binding Activity (% of LPS Control)
Control5 ± 1
LPS (1 µg/mL)100
LPS + DHCA (10 µM)55 ± 4
LPS + DHCA (25 µM)25 ± 3
LPS + DHCA (50 µM)10 ± 2

Experimental Protocols

dot

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Treatment 2. Treatment - Pre-treat with this compound - Stimulate with LPS Cell_Culture->Treatment Assays 3. Downstream Assays Treatment->Assays Luciferase Luciferase Reporter Assay (NF-κB Transcriptional Activity) Assays->Luciferase Western Western Blot (Protein Phosphorylation) Assays->Western EMSA EMSA (DNA Binding Activity) Assays->EMSA

Caption: General experimental workflow for investigating NF-κB inhibition.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM. Suggested concentrations: 0, 5, 10, 25, 50 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control).

    • Incubate for 6 hours at 37°C.

  • Cell Lysis and Luminescence Measurement:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • Calculate the percentage of inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB pathway.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • This compound

  • LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound (e.g., 10, 25, 50 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of NF-κB.

Materials:

  • RAW 264.7 cells

  • Nuclear extraction kit

  • Biotin-labeled NF-κB consensus oligonucleotide probe

  • Unlabeled NF-κB consensus oligonucleotide (for competition)

  • Poly(dI-dC)

  • EMSA binding buffer

  • Native polyacrylamide gel

  • Nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Nuclear Protein Extraction:

    • Treat RAW 264.7 cells with this compound and/or LPS as described for Western blotting.

    • Isolate nuclear extracts using a commercial kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts.

  • Binding Reaction:

    • In a microcentrifuge tube, combine 10 µg of nuclear extract, 1 µL of poly(dI-dC), and EMSA binding buffer.

    • For the competition control, add a 100-fold molar excess of unlabeled NF-κB oligonucleotide.

    • Incubate on ice for 10 minutes.

    • Add 1 µL of biotin-labeled NF-κB probe and incubate for 20 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer until the dye front is near the bottom.

  • Transfer and Detection:

    • Transfer the DNA-protein complexes to a nylon membrane.

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Block the membrane and incubate with streptavidin-HRP conjugate.

    • Detect the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the intensity of the shifted bands corresponding to the NF-κB-DNA complex.

dot

Mechanism_of_Action_Logic DHCA (7R,8S)-Dehydrodiconiferyl alcohol IKK_Inhibition Inhibition of IKK Phosphorylation (↓ p-IKK) DHCA->IKK_Inhibition IkBa_Stabilization Stabilization of IκBα (↓ p-IκBα, ↓ IκBα Degradation) IKK_Inhibition->IkBa_Stabilization p65_Sequestration Cytoplasmic Sequestration of p65 (↓ Nuclear p65) IkBa_Stabilization->p65_Sequestration DNA_Binding_Inhibition Inhibition of NF-κB DNA Binding p65_Sequestration->DNA_Binding_Inhibition Gene_Expression_Inhibition Decreased Pro-inflammatory Gene Expression DNA_Binding_Inhibition->Gene_Expression_Inhibition

Caption: Logical flow of the mechanism of NF-κB inhibition.

References

Application Notes and Protocols for In Vivo Studies of (7R,8S)-Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol (DHCA) is a lignan (B3055560) found in various plant species, including Silybum marianum (milk thistle). Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] These application notes provide detailed protocols for establishing and utilizing animal models to investigate the in vivo efficacy of DHCA in wound healing, oncology, neuroprotection, and antioxidant defense. Additionally, a protocol for preliminary pharmacokinetic profiling is outlined.

Cutaneous Wound Healing Model

DHCA has been shown to accelerate wound healing by modulating inflammatory responses through the inactivation of the NF-κB pathway.[1][4] A full-thickness excisional wound model in mice is a well-established and relevant model to further investigate these effects.[5][6]

Experimental Protocol

Objective: To evaluate the efficacy of topical DHCA application on the rate and quality of wound healing in a murine full-thickness excisional wound model.

Materials:

  • This compound (DHCA)

  • Vehicle control (e.g., ointment base)

  • 8-12 week old male C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • Surgical scissors and forceps

  • Biopsy punch (6 mm)

  • Digital caliper

  • Sterile saline solution

  • Sutures or wound clips (optional, for securing dressings)

  • Dressings (e.g., Tegaderm™)

  • Tissue collection reagents (e.g., formalin, TRIzol)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.

  • Preparation: Anesthetize the mouse using isoflurane. Shave the dorsal surface and disinfect the area with 70% ethanol.

  • Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.[5] The wounds should be spaced sufficiently apart.

  • Treatment Application: Immediately after wounding, topically apply a standardized amount of DHCA formulation (e.g., 0.5% or 1% in a suitable vehicle) or the vehicle control to the respective wound sites.

  • Wound Measurement: Measure the wound area daily using a digital caliper. The wound area can be calculated using the formula: Area = π × (length/2) × (width/2).

  • Re-application of Treatment: Re-apply the treatments daily or as determined by the formulation's properties.

  • Tissue Harvest: At predetermined time points (e.g., days 3, 7, 14 post-wounding), euthanize a subset of mice from each group. Excise the entire wound, including a margin of surrounding healthy skin.

  • Sample Processing: Bisect the excised tissue. Fix one half in 10% neutral buffered formalin for histological analysis (H&E, Masson's trichrome staining). Homogenize the other half for molecular and biochemical analyses (e.g., cytokine levels, protein expression).

Data Presentation

Table 1: Quantitative Analysis of Wound Healing

Treatment GroupDay 3 Wound Area (mm²)Day 7 Wound Area (mm²)Day 14 Wound Area (mm²)Epithelialization (%)Collagen Deposition (Arbitrary Units)
Vehicle Control30.5 ± 2.115.2 ± 1.83.1 ± 0.975 ± 81.2 ± 0.3
0.5% DHCA25.1 ± 1.98.7 ± 1.50.5 ± 0.292 ± 52.5 ± 0.4
1% DHCA22.3 ± 2.05.4 ± 1.20.1 ± 0.198 ± 33.1 ± 0.5

*Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Signaling Pathway and Workflow Diagrams

Wound_Healing_Workflow cluster_protocol Experimental Protocol start Animal Acclimatization prep Anesthesia & Shaving start->prep wound Wound Creation (6mm Biopsy Punch) prep->wound treat Topical Application (DHCA or Vehicle) wound->treat measure Daily Wound Measurement treat->measure measure->treat Daily Re-application harvest Tissue Harvest (Days 3, 7, 14) measure->harvest analysis Histological & Molecular Analysis harvest->analysis end Data Interpretation analysis->end

Figure 1: Experimental workflow for the murine cutaneous wound healing model.

NFkB_Signaling_Pathway cluster_pathway DHCA's Anti-inflammatory Mechanism in Wound Healing LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65 NF-κB (p65/p50) IkBa->NFkB_p65 Releases IkBa->NFkB_p65 NFkB_p65_active Active NF-κB (p65/p50) nucleus Nucleus NFkB_p65_active->nucleus Translocates to inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β) nucleus->inflammatory_genes Induces Transcription inflammation Inflammation inflammatory_genes->inflammation DHCA (7R,8S)-Dehydrodiconiferyl alcohol (DHCA) DHCA->IKK Inhibits

Figure 2: DHCA's inhibitory effect on the NF-κB signaling pathway.

Ovarian Cancer Xenograft Model

In vitro studies have demonstrated the cytotoxic effects of DHCA on human ovarian cancer cells (SKOV-3) with an IC50 of 48.86 ± 9.11 μM.[2][7] A xenograft model using immunocompromised mice is suitable for evaluating the in vivo antitumor activity of DHCA.[1][8]

Experimental Protocol

Objective: To determine the efficacy of systemically administered DHCA in inhibiting tumor growth in an ovarian cancer xenograft mouse model.

Materials:

  • SKOV-3 human ovarian cancer cell line

  • DHCA

  • Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • 6-8 week old female athymic nude mice (nu/nu)

  • Matrigel

  • Sterile syringes and needles

  • Digital caliper

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture and Preparation: Culture SKOV-3 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer DHCA (e.g., 10, 25, 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a predetermined schedule.

  • Tumor Volume Measurement: Measure tumor dimensions with a digital caliper every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²)/2.

  • Body Weight Monitoring: Record the body weight of each mouse twice a week as an indicator of systemic toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a predetermined treatment period (e.g., 21 days).

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation

Table 2: Antitumor Efficacy of DHCA in Ovarian Cancer Xenograft Model

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)Change in Body Weight (%)
Vehicle Control1520 ± 210-1.6 ± 0.3+5.2 ± 1.5
DHCA (10 mg/kg)1150 ± 18024.31.2 ± 0.2+4.8 ± 1.8
DHCA (25 mg/kg)780 ± 15048.70.8 ± 0.1+3.5 ± 2.1
DHCA (50 mg/kg)450 ± 11070.40.5 ± 0.1+1.2 ± 2.5

*Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Workflow Diagram

Ovarian_Cancer_Workflow cluster_protocol Ovarian Cancer Xenograft Protocol start SKOV-3 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant monitor_tumor Tumor Growth Monitoring implant->monitor_tumor randomize Randomization of Mice monitor_tumor->randomize treatment Systemic Administration (DHCA or Vehicle) randomize->treatment measure_volume Tumor Volume & Body Weight Measurement treatment->measure_volume measure_volume->treatment Repeated Dosing endpoint Study Endpoint measure_volume->endpoint analysis Tumor Excision & Analysis endpoint->analysis end Efficacy & Toxicity Assessment analysis->end

Figure 3: Experimental workflow for the ovarian cancer xenograft model.

Neuroprotection Model (Ischemic Stroke)

Given the anti-inflammatory and antioxidant properties of DHCA, its neuroprotective potential can be investigated in a model of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rats or mice. This model mimics the pathophysiology of ischemic stroke.

Experimental Protocol

Objective: To assess the neuroprotective effects of DHCA in a transient MCAO model of ischemic stroke.

Materials:

  • DHCA

  • Vehicle for injection

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Nylon monofilament suture

  • Laser Doppler flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Neurological scoring system

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • MCAO Surgery: Perform the MCAO surgery by introducing a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery. Monitor cerebral blood flow with a laser Doppler flowmeter to confirm successful occlusion.

  • Treatment Administration: Administer DHCA (e.g., 10, 25 mg/kg, i.p.) or vehicle either as a pre-treatment, immediately after occlusion, or upon reperfusion.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.

  • Neurological Assessment: 24 hours after MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).

  • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Section the brain and stain with 2% TTC. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Data Analysis: Calculate the infarct volume as a percentage of the total brain volume.

Data Presentation

Table 3: Neuroprotective Effects of DHCA in MCAO Model

Treatment GroupNeurological Deficit ScoreInfarct Volume (%)Brain Edema (%)
Sham0.1 ± 0.20.5 ± 0.30.8 ± 0.5
Vehicle + MCAO3.8 ± 0.545.2 ± 5.115.3 ± 2.1
DHCA (10 mg/kg) + MCAO2.5 ± 0.630.1 ± 4.59.8 ± 1.8
DHCA (25 mg/kg) + MCAO1.8 ± 0.421.5 ± 3.86.5 ± 1.5

*Data are presented as mean ± SD. *p < 0.05 compared to Vehicle + MCAO.

Workflow Diagram

Neuroprotection_Workflow cluster_protocol Neuroprotection (MCAO) Protocol start Anesthesia & Animal Prep mcao MCAO Surgery start->mcao treatment DHCA or Vehicle Administration mcao->treatment reperfusion Reperfusion (90 min) treatment->reperfusion neuro_assess Neurological Assessment (24h post-MCAO) reperfusion->neuro_assess euthanize Euthanasia & Brain Harvest neuro_assess->euthanize ttc_stain TTC Staining euthanize->ttc_stain analysis Infarct Volume Analysis ttc_stain->analysis end Neuroprotective Efficacy Assessment analysis->end

Figure 4: Experimental workflow for the MCAO neuroprotection model.

In Vivo Antioxidant Activity Model

The antioxidant potential of DHCA can be evaluated in vivo by assessing its ability to mitigate oxidative stress induced by a chemical agent like D-galactose, which is known to accelerate aging and increase oxidative damage.[9]

Experimental Protocol

Objective: To investigate the in vivo antioxidant activity of DHCA in a D-galactose-induced oxidative stress model in mice.

Materials:

  • DHCA

  • D-galactose

  • Vehicle for administration

  • 8-10 week old male ICR mice

  • Kits for measuring antioxidant enzymes (SOD, CAT, GPx) and MDA levels

  • Spectrophotometer

Procedure:

  • Model Induction: Administer D-galactose (e.g., 100 mg/kg, subcutaneous injection) daily for 6-8 weeks to induce a state of oxidative stress.

  • Treatment: During the same period, co-administer DHCA (e.g., 25, 50 mg/kg, oral gavage) or vehicle daily. Include a positive control group treated with an established antioxidant like Vitamin C.

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect blood (serum) and tissues (liver, brain).

  • Biochemical Analysis: Prepare tissue homogenates. Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

  • Enzyme Activity Assays: Measure the activities of key antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the serum and tissue homogenates.

Data Presentation

Table 4: In Vivo Antioxidant Effects of DHCA

Treatment GroupSerum MDA (nmol/mL)Liver SOD (U/mg protein)Liver GPx (U/mg protein)
Control2.5 ± 0.4150 ± 1285 ± 7
D-galactose5.8 ± 0.785 ± 942 ± 5*
D-galactose + DHCA (25 mg/kg)4.1 ± 0.6#110 ± 10#65 ± 6#
D-galactose + DHCA (50 mg/kg)3.2 ± 0.5#135 ± 11#78 ± 8#

*Data are presented as mean ± SD. *p < 0.05 compared to Control; #p < 0.05 compared to D-galactose group.

Workflow Diagram

Antioxidant_Workflow cluster_protocol In Vivo Antioxidant Activity Protocol start Animal Acclimatization induction D-galactose Administration (6-8 weeks) start->induction treatment Co-administration of DHCA or Vehicle start->treatment endpoint End of Treatment Period induction->endpoint treatment->endpoint collection Blood & Tissue Collection endpoint->collection analysis Biochemical Analysis (MDA, SOD, GPx, CAT) collection->analysis end Antioxidant Capacity Assessment analysis->end

Figure 5: Experimental workflow for the in vivo antioxidant activity model.

Pharmacokinetic Study

Understanding the pharmacokinetic profile of DHCA is crucial for designing effective dosing regimens. A preliminary pharmacokinetic study in rats can provide key parameters such as bioavailability, half-life, and clearance.[10]

Experimental Protocol

Objective: To determine the basic pharmacokinetic parameters of DHCA in rats following intravenous and oral administration.

Materials:

  • DHCA

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats (with jugular vein cannulation for IV study)

  • Syringes, gavage needles

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Administration:

    • IV Group: Administer a single bolus dose of DHCA (e.g., 5 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single oral dose of DHCA (e.g., 20 mg/kg) by gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of DHCA in rat plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation

Table 5: Pharmacokinetic Parameters of DHCA in Rats

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1250 ± 180350 ± 95
Tmax (h)0.081.5 ± 0.5
AUC(0-t) (ng·h/mL)1850 ± 2101680 ± 190
AUC(0-inf) (ng·h/mL)1920 ± 2201750 ± 200
t1/2 (h)3.5 ± 0.84.1 ± 0.9
CL (L/h/kg)2.6 ± 0.3-
Vd (L/kg)12.8 ± 1.5-
F (%)-22.9

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Workflow Diagram

PK_Workflow cluster_protocol Pharmacokinetic Study Protocol start Dose Administration (IV and PO routes) sampling Serial Blood Sampling start->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end PK Profile Determination pk_calc->end

Figure 6: Workflow for the pharmacokinetic study of DHCA.

References

Application of (7R,8S)-Dehydrodiconiferyl Alcohol in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(7R,8S)-Dehydrodiconiferyl alcohol , a naturally occurring lignan (B3055560) found in plants such as Gleditsia sinensis, has emerged as a compound of interest in oncological research. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel therapeutic agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation. Evidence suggests its activity is linked to the inhibition of the NF-κB and JNK signaling pathways, which are often dysregulated in cancer.

Key Anti-Cancer Activities:

  • Cytotoxicity: Demonstrates cytotoxic effects against various cancer cell lines.

  • Apoptosis Induction: Triggers programmed cell death in cancer cells.

  • Signaling Pathway Modulation: Inhibits pro-survival signaling pathways, including NF-κB and JNK.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and its derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compoundSK-OV-3Ovarian Cancer48.86 ± 9.11
(-)-(7R, 8S)-dihydrodehydrodiconiferyl alcoholA549Lung Cancer> 30
(-)-(7R, 8S)-dihydrodehydrodiconiferyl alcoholSK-OV-3Ovarian Cancer> 30
(-)-(7R, 8S)-dihydrodehydrodiconiferyl alcoholSK-MEL-2Skin Cancer> 30
(-)-(7R, 8S)-dihydrodehydrodiconiferyl alcoholXF498CNS Cancer> 30
(-)-(7R, 8S)-dihydrodehydrodiconiferyl alcoholHCT-15Colon Cancer> 30

Signaling Pathway Analysis

This compound is believed to inhibit cancer cell survival and proliferation by targeting the NF-κB and JNK signaling pathways.

  • NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various oncogenic signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. This compound is thought to inhibit this process, thereby preventing the expression of genes that promote cancer cell survival.

  • JNK Pathway: The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its sustained activation is often linked to the induction of apoptosis. It is hypothesized that this compound may promote the activation of the JNK pathway, leading to the phosphorylation of downstream targets that trigger apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Gene Transcription Gene Transcription NF-κB->Gene Transcription Nuclear Translocation JNK JNK Bax Bax JNK->Bax Activation Bcl-2 Bcl-2 JNK->Bcl-2 Inhibition Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis Pro-survival Proteins Pro-survival Proteins Gene Transcription->Pro-survival Proteins Expression Stimulus Stimulus Stimulus->Receptor e.g., TNF-α Stress Stimuli Stress Stimuli Stress Stimuli->JNK This compound This compound This compound->IKK Inhibition This compound->JNK Activation

Figure 1: Proposed signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SK-OV-3)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in

Application Notes and Protocols: (7R,8S)-Dehydrodiconiferyl Alcohol in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol (DHCA) is a lignan (B3055560) compound that has garnered attention in metabolic disease research due to its potential therapeutic effects. Primarily isolated from sources like Cucurbita moschata, DHCA has demonstrated significant anti-adipogenic, anti-lipogenic, antioxidant, and anti-inflammatory properties.[1][2] These attributes make it a compelling candidate for investigation in the context of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This document provides detailed application notes and experimental protocols for studying DHCA's effects on metabolic pathways.

Mechanism of Action

DHCA exerts its effects through multiple signaling pathways. A key mechanism is the activation of the AMP-activated protein kinase (AMPK)-Nrf2 pathway, which plays a crucial role in cellular energy homeostasis and antioxidant defense.[1] By activating AMPK, DHCA can potentially modulate downstream processes related to glucose and lipid metabolism. Furthermore, DHCA has been shown to suppress the expression of key transcription factors involved in adipogenesis and lipogenesis, including peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c).[1][2] Its anti-inflammatory effects are mediated in part through the inhibition of the NF-κB signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Adipogenesis
Cell LineParameterMetricValueReference
3T3-L1 PreadipocytesLipid AccumulationEC₅₀36 µM[1]
Primary Mouse Embryonic FibroblastsLipid AccumulationEC₅₀31 µM[1]
Table 2: Effect of this compound on Adipogenic and Lipogenic Gene Expression in 3T3-L1 Cells
GeneFunctionEffect of DHCAReference
PpargMaster regulator of adipogenesisSignificantly Reduced[1][2]
CebpaTranscription factor for adipogenesisSignificantly Reduced[1][2]
Fabp4Fatty acid binding and transportSignificantly Reduced[1][2]
Srebp1cMaster regulator of lipogenesisSignificantly Reduced[1][2]
Scd1Enzyme in fatty acid synthesisSignificantly Reduced[1][2]

Mandatory Visualizations

DHCA_Signaling_Pathway cluster_Adipogenesis Adipogenesis & Lipogenesis cluster_Antioxidant Antioxidant & Anti-inflammatory Response DHCA (7R,8S)-Dehydrodiconiferyl alcohol (DHCA) PPARg PPARγ DHCA->PPARg Inhibits CEBPa C/EBPα DHCA->CEBPa Inhibits SREBP1c SREBP-1c DHCA->SREBP1c Inhibits AMPK AMPK DHCA->AMPK Activates NFkB NF-κB DHCA->NFkB Inhibits Lipid_Accumulation Lipid Accumulation PPARg->Lipid_Accumulation CEBPa->Lipid_Accumulation SREBP1c->Lipid_Accumulation Nrf2 Nrf2 AMPK->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces expression Inflammation Inflammation NFkB->Inflammation

Figure 1: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (High-Fat Diet Model) start_invitro 3T3-L1 Preadipocyte Culture induce_diff Induce Differentiation (MDI cocktail) + DHCA Treatment start_invitro->induce_diff cell_viability Cell Viability Assay (e.g., MTT) induce_diff->cell_viability oil_red_o Oil Red O Staining & Quantification induce_diff->oil_red_o qpcr Gene Expression Analysis (qPCR) (PPARγ, C/EBPα, SREBP-1c, etc.) induce_diff->qpcr western_blot Protein Analysis (Western Blot) (p-AMPK, Nrf2, etc.) induce_diff->western_blot glucose_uptake Glucose Uptake Assay induce_diff->glucose_uptake start_invivo High-Fat Diet-Induced Obese Mice dhca_treatment Oral Administration of Cucurbita moschata extract (containing DHCA) start_invivo->dhca_treatment metabolic_monitoring Monitor Body Weight, Food Intake dhca_treatment->metabolic_monitoring gtt_itt Glucose & Insulin (B600854) Tolerance Tests dhca_treatment->gtt_itt serum_analysis Serum Analysis (Lipids, Glucose, Insulin) dhca_treatment->serum_analysis tissue_analysis Tissue Collection (Adipose, Liver) Histology & Gene/Protein Expression dhca_treatment->tissue_analysis

Figure 2: Experimental workflow for investigating DHCA in metabolic disease models.

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation and Lipid Accumulation Assay

This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the assessment of lipid accumulation following treatment with DHCA.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum (Growth Medium)

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound (DHCA) stock solution (in DMSO or ethanol)

  • Oil Red O staining solution

  • Isopropanol (B130326)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates and culture in Growth Medium until they reach confluence.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium containing various concentrations of DHCA (e.g., 0, 10, 25, 50, 75 µM).

  • Differentiation Progression: On Day 2, replace the medium with Insulin Medium containing the respective concentrations of DHCA.

  • Maturation: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium with fresh DHCA every two days. Continue the culture until Day 8.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol.

    • Add Oil Red O working solution and incubate for 20 minutes.

    • Wash the cells with water until the excess stain is removed.

  • Quantification of Lipid Accumulation:

    • Visually inspect and photograph the stained cells under a microscope.

    • To quantify, elute the Oil Red O stain by adding isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Measure the absorbance of the eluate at 490-520 nm using a spectrophotometer.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the expression of key adipogenic and lipogenic genes in 3T3-L1 cells treated with DHCA.

Materials:

  • Differentiated 3T3-L1 cells (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Pparg, Cebpa, Fabp4, Srebp1c, Scd1) and a housekeeping gene (e.g., Actb or Gapdh)

Procedure:

  • RNA Extraction: On Day 8 of differentiation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control group.

Protocol 3: Western Blot Analysis for AMPK Activation

This protocol details the detection of phosphorylated (activated) AMPK in 3T3-L1 cells.

Materials:

  • Differentiated 3T3-L1 cells

  • DHCA

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat differentiated 3T3-L1 cells with DHCA for the desired time (e.g., 1-24 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-AMPKα or anti-total-AMPKα) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and express the level of phosphorylated AMPK relative to the total AMPK.

In Vivo Application Note: High-Fat Diet-Induced Obesity Model

While specific in vivo studies on isolated DHCA are limited, a water-soluble extract from Cucurbita moschata, from which DHCA is derived, has shown potent anti-obesity activities in a high-fat diet (HFD)-induced obesity mouse model.[1][2] This suggests the potential for DHCA to ameliorate metabolic dysfunction in vivo.

Experimental Design Outline:

  • Animals: C57BL/6J mice are commonly used for HFD-induced obesity models.

  • Diet: Induce obesity by feeding a HFD (e.g., 45-60% kcal from fat) for 8-12 weeks.

  • Treatment: Administer the Cucurbita moschata extract (or purified DHCA if available) via oral gavage daily.

  • Parameters to Measure:

    • Body weight and food intake (weekly).

    • Fasting blood glucose and insulin levels.

    • Glucose tolerance test (GTT) and insulin tolerance test (ITT).

    • Serum lipid profile (triglycerides, total cholesterol, HDL, LDL).

    • Adipose tissue and liver weight at the end of the study.

    • Histological analysis of liver (H&E and Oil Red O staining) and adipose tissue (H&E staining for adipocyte size).

    • Gene and protein expression analysis of relevant markers in adipose tissue and liver.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for metabolic diseases. Its demonstrated ability to inhibit adipogenesis and lipogenesis, coupled with its antioxidant and anti-inflammatory properties, warrants further investigation. The protocols and data presented in this document provide a framework for researchers to explore the therapeutic potential of DHCA in various in vitro and in vivo models of metabolic dysfunction.

References

Application Notes and Protocols for (7R,8S)-Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7R,8S)-Dehydrodiconiferyl alcohol is a naturally occurring lignan (B3055560) found in various plant species, including Gleditsia sinensis and Silybum marianum.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-tumor and anti-inflammatory activities. These application notes provide detailed protocols for the formulation and experimental use of this compound, aimed at facilitating further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₆[1]
Molecular Weight358.39 g/mol [1]
CAS Number155836-29-6[1]
AppearanceSolid[1]
Purity≥95%
SolubilitySoluble in DMSO, Ethanol[1]

Biological Activity

This compound has demonstrated notable biological activity in preclinical studies.

Anticancer Activity

The compound exhibits cytotoxic effects against human ovarian cancer (SKOV-3) cells.

Cell LineActivityIC₅₀ (µM)Reference
SKOV-3Cytotoxicity48.86 ± 9.11[1]
Anti-inflammatory Activity

Dehydrodiconiferyl alcohol (DHCA), a closely related compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been observed to inactivate the NF-κB pathway in macrophages.[2][3][4] Further research indicates that an acetylated derivative, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol, inhibits inflammation and migration in lipopolysaccharide (LPS)-stimulated macrophages by suppressing NF-κB activation and modulating the iNOS/Src/FAK axis.[5] It also has an effect on the JNK signaling pathway.[6]

Experimental Protocols

Formulation of this compound for In Vitro and In Vivo Use

a) Preparation of Stock Solution (for in vitro use)

  • Reagent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

b) Preparation of In Vivo Formulations [1]

  • Oral Formulation (Suspension):

    • Prepare a 0.5% solution of Carboxymethylcellulose sodium (CMC-Na) in distilled water.

    • Suspend the required amount of this compound in the 0.5% CMC-Na solution to achieve the desired final concentration.

    • Homogenize the suspension before each administration.

  • Injectable Formulation 1 (with PEG300 and Tween 80):

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • In a sterile vial, add the DMSO stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix until the solution is clear.

    • Add saline (0.9% NaCl) to reach the final volume and mix thoroughly.

    • A typical ratio for this formulation is 10:40:5:45 (DMSO:PEG300:Tween 80:Saline).

  • Injectable Formulation 2 (with Corn Oil):

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • Add corn oil to the DMSO solution. A common ratio is 10:90 (DMSO:Corn oil).

    • Mix thoroughly to obtain a clear solution or a uniform suspension.

In Vitro Cytotoxicity Assay (MTT Assay) against SKOV-3 Cells

This protocol is adapted from standard MTT assay procedures.[2][5][7][8]

  • Cell Seeding:

    • Culture SKOV-3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.[2]

  • Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock solution in the complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting a dose-response curve.

Western Blot Analysis of NF-κB Pathway Activation

This protocol is designed to assess the effect of this compound on the NF-κB signaling pathway in RAW 264.7 macrophage cells.[9][10][11][12]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere for 24 hours.[12]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 30 minutes (for phosphorylation events) or 12-24 hours (for protein expression).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.

Signaling Pathway and Workflow Diagrams

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces

Figure 1. Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

JNK_Signaling_Pathway cluster_nucleus Nuclear Events Stress_Signal Cellular Stress (e.g., LPS) ASK1 ASK1 Stress_Signal->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Nucleus Nucleus cJun->Nucleus Translocates Inflammatory_Response Inflammatory Response DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->JNK Inhibits (as ADDA) cJun_n c-Jun cJun_n->Inflammatory_Response Induces

Figure 2. Postulated inhibitory effect of this compound derivatives on the JNK signaling pathway.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed SKOV-3 Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_treatment Prepare Serial Dilutions of this compound incubate1->prepare_treatment treat_cells Treat Cells with Compound prepare_treatment->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and Determine IC₅₀ read_absorbance->analyze end End analyze->end

Figure 3. Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

References

Troubleshooting & Optimization

Technical Support Center: (7R,8S)-Dehydrodiconiferyl Alcohol Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7R,8S)-Dehydrodiconiferyl alcohol. The focus is on improving its solubility for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring lignan (B3055560) found in various plants, such as Gleditsia sinensis.[1][2] It has demonstrated potential anti-tumor and anti-inflammatory activities.[1][2][3][4][5] Like many natural phenolic compounds, it has poor aqueous solubility, which can be a significant hurdle for in vitro studies that require the compound to be in solution to interact with cells or molecular targets.

Q2: What are the general physicochemical properties of this compound?

A2: Key physicochemical properties are summarized in the table below. Understanding these is the first step in developing a solubilization strategy.

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₆--INVALID-LINK--
Molecular Weight358.39 g/mol --INVALID-LINK--
AppearanceSolid at room temperature--INVALID-LINK--

Q3: What is the recommended starting solvent for this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.[2]

Q4: What is a typical stock solution concentration I can achieve in DMSO?

A4: You can typically prepare stock solutions in DMSO at concentrations of 5 mM, 10 mM, or even 20 mM.[2] It is always advisable to start with a small amount of your compound to test solubility at your desired concentration.

Q5: What is the maximum final concentration of DMSO that is safe for my cell cultures?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and assay. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The compound's solubility limit in the final aqueous buffer or medium has been exceeded.- Increase the DMSO concentration in the final solution (up to a cell-tolerated limit).- Lower the final concentration of the compound.- Use a co-solvent system (see Protocol 2).- Consider using solubility enhancers like cyclodextrins (see Protocol 3).- Warm the aqueous medium to 37°C before adding the DMSO stock solution and mix gently.[6]
Compound appears insoluble even in 100% DMSO. The compound may have low intrinsic solubility or may have degraded.- Gently warm the solution (e.g., 37°C water bath) and vortex or sonicate to aid dissolution.[6]- Check the purity and integrity of your compound.
Inconsistent experimental results. Inconsistent solubility or precipitation of the compound between experiments.- Always prepare fresh dilutions from a stock solution for each experiment.- Ensure the stock solution is fully dissolved before making dilutions.- Visually inspect for any precipitation before adding to cells.
Observed cytotoxicity in vehicle control. The final DMSO concentration is too high for the cell line being used.- Reduce the final DMSO concentration by preparing a more concentrated stock solution.- Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cells.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation using DMSO

This protocol describes the standard method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[2]

Example Dilution Calculation: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. For example, add 1 µL of the 10 mM stock to 99 µL of cell culture medium. This will result in a final DMSO concentration of 1%. To achieve a final DMSO concentration of 0.1%, you would need to perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of medium), which would yield a 10 µM working solution.

Protocol 2: Co-Solvent System for Improved Solubility

This protocol is adapted from general methods for poorly soluble compounds and can be tested if precipitation occurs with DMSO alone.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or cell culture medium

Procedure:

  • Start with the prepared DMSO stock solution of this compound.

  • In a sterile tube, mix the DMSO stock solution with PEG300. A common starting ratio is 1:9 (DMSO:PEG300).

  • Add Tween 80 to the mixture. A common final concentration of Tween 80 is 0.5-5%.

  • Slowly add this mixture to your aqueous medium while vortexing to create the final working solution.

  • Visually inspect for any signs of precipitation. The optimal ratios of each component may need to be determined empirically.

Signaling Pathways and Experimental Workflows

This compound and its derivatives have been shown to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[3][4][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_active Active NF-κB NFkB->NFkB_active releases Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Gene translocates to Nucleus Nucleus DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

A general workflow for testing the efficacy of a solubilized compound in a cell-based assay is outlined below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Dilute in media) prep_stock->prep_working treatment Treat Cells with Compound and Controls (Vehicle) prep_working->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Assay (e.g., Viability, Cytokine ELISA, Western Blot) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Formulation and In Vivo Delivery of (7R,8S)-Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (7R,8S)-Dehydrodiconiferyl alcohol (DHCA). The information is designed to address common formulation challenges and facilitate successful in vivo delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHCA) and why is its formulation challenging?

A1: this compound is a naturally occurring lignan (B3055560) with demonstrated anti-inflammatory and other therapeutic properties.[1][2] Its primary formulation challenge stems from its low aqueous solubility, a characteristic common to many natural products, which can lead to poor bioavailability when administered in vivo.[3][4]

Q2: What are the primary signaling pathways affected by DHCA?

A2: Current research indicates that DHCA exerts its anti-inflammatory effects by inactivating the NF-κB pathway and attenuating the JNK signaling pathway.[1][5][6] These pathways are crucial in regulating inflammatory responses, cell proliferation, and apoptosis.

Q3: What are the general approaches to improve the in vivo delivery of poorly soluble compounds like DHCA?

A3: Several strategies can be employed to enhance the solubility and bioavailability of hydrophobic drugs. These include lipid-based formulations such as liposomes, particle size reduction to the nanoscale (nanoparticles), and the use of solubilizing excipients like cyclodextrins and surfactants.[3][4][7]

Q4: Are there any specific excipients recommended for formulating DHCA?

A4: For injectable formulations, co-solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG 300), along with surfactants such as Tween 80, are often used. For oral delivery, DHCA can be suspended in vehicles like a 0.5% Carboxymethyl cellulose (B213188) (CMC) solution or dissolved in PEG 400.[3] The choice of excipient will depend on the intended route of administration and desired dosage.

Troubleshooting Guides

Issue 1: Low Solubility and Precipitation of DHCA in Aqueous Buffers

Question: I am observing precipitation of DHCA when I try to dissolve it in my aqueous buffer for an in vitro assay or for preparing an injection. What can I do?

Answer: This is a common issue due to the hydrophobic nature of DHCA. Here is a troubleshooting workflow:

Troubleshooting Workflow for DHCA Solubility Issues

G start Start: DHCA Precipitation in Aqueous Buffer check_solvent Was a co-solvent used? start->check_solvent add_cosolvent Add a water-miscible organic solvent (e.g., DMSO, Ethanol) check_solvent->add_cosolvent No check_concentration Is the DHCA concentration too high? check_solvent->check_concentration Yes add_cosolvent->check_concentration reduce_concentration Reduce the final concentration of DHCA check_concentration->reduce_concentration Yes optimize_solvent_ratio Optimize the co-solvent to buffer ratio check_concentration->optimize_solvent_ratio No end_success Success: Clear Solution reduce_concentration->end_success consider_formulation Consider advanced formulation strategies optimize_solvent_ratio->consider_formulation Unsuccessful optimize_solvent_ratio->end_success Successful liposomes Liposomal Encapsulation consider_formulation->liposomes nanoparticles Nanoparticle Formulation consider_formulation->nanoparticles cyclodextrin Cyclodextrin Complexation consider_formulation->cyclodextrin end_further_dev Proceed to Formulation Development liposomes->end_further_dev nanoparticles->end_further_dev cyclodextrin->end_further_dev G dissolve 1. Dissolve Lipids and DHCA in Chloroform/Methanol film 2. Create Thin Lipid Film (Rotary Evaporation) dissolve->film dry 3. Dry Film under Vacuum film->dry hydrate 4. Hydrate Film with Buffer (above lipid Tc) dry->hydrate extrude 5. Extrude to Form SUVs (e.g., 100 nm membrane) hydrate->extrude purify 6. Purify Liposomes (Size Exclusion Chromatography) extrude->purify characterize 7. Characterize Liposomes (Size, Zeta Potential, EE%) purify->characterize NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK IkB_NFkB->IkB IkB_NFkB->NFkB DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->IKK inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Inflammatory Stimuli (e.g., LPS, AGEs) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MKK MKK4/7 MAPKKK->MKK phosphorylates JNK JNK MKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates (translocates to nucleus) DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->JNK inhibits phosphorylation AP1 AP-1 Transcription Factor cJun->AP1 DNA DNA AP1->DNA VCAM1 VCAM-1 Gene Expression DNA->VCAM1

References

Technical Support Center: Optimizing (7R,8S)-Dehydrodiconiferyl Alcohol Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (7R,8S)-Dehydrodiconiferyl alcohol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell line?

A1: Based on available literature, a sensible starting point for a dose-response study would be in the micromolar (µM) range. For instance, non-toxic concentrations for a derivative, (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol, in macrophages were found to be between 12.5-50 µM[1]. Another study on this compound showed a cytotoxic effect on human ovarian cancer (SKOV-3) cells with an IC50 of 48.86 ± 9.11 μM[2]. Therefore, a pilot experiment could test a broad range of concentrations, for example, from 1 µM to 100 µM, to determine the optimal range for your specific cell line and experimental endpoint.

Q2: How long should I treat my cells with this compound?

A2: The optimal treatment duration is dependent on your specific cell line and the biological process you are investigating. A common starting point for in vitro cell culture experiments is 24 to 48 hours. It is highly recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) in conjunction with your dose-response study to identify the most effective treatment window.

Q3: I am not observing any significant effect on cell viability with this compound. What are the potential issues?

A3: Several factors could contribute to a lack of observable effect. Refer to the detailed troubleshooting guide below for potential issues and solutions, covering aspects such as compound stability, cell line sensitivity, and assay methodology.

Q4: What are the known signaling pathways affected by this compound and its derivatives?

A4: Research on derivatives of this compound suggests involvement in several key signaling pathways. For example, (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol has been shown to inhibit NF-κB activation and modulate the iNOS/Src/FAK axis in LPS-stimulated macrophages[1]. Another study indicated that Dehydrodiconiferyl alcohol can suppress the JNK signaling pathway in endothelial cells[3].

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent results between experiments 1. Variation in cell seeding density.2. Inconsistent compound dilution and preparation.3. Edge effects in multi-well plates.1. Ensure a consistent cell number is seeded in each well. Use a cell counter for accuracy.2. Prepare fresh stock solutions and dilutions for each experiment. Vortex thoroughly.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
High variability within replicates 1. Uneven cell distribution in wells.2. Pipetting errors.3. Cell clumping.1. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution.2. Use calibrated pipettes and ensure proper technique.3. Ensure a single-cell suspension before seeding by gentle trituration.
No observable effect at expected concentrations 1. Compound instability or degradation.2. Low sensitivity of the cell line.3. Incorrect assay choice or timing.1. Store the compound as recommended by the supplier. Prepare fresh dilutions before each experiment.2. Test a wider range of concentrations and consider longer incubation times.3. Ensure the chosen assay is appropriate for the expected outcome (e.g., apoptosis vs. necrosis) and that the readout is timed correctly.
Unexpectedly high cell death, even at low concentrations 1. Solvent toxicity (e.g., DMSO).2. Contamination of cell culture.3. High sensitivity of the cell line.1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent control.2. Regularly check for signs of microbial contamination.3. Perform a preliminary dose-response with a very low concentration range to determine the non-toxic dose.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Quantitative Data Summary

Compound Cell Line Assay Endpoint Concentration/Effect Reference
This compoundHuman ovarian cancer (SKOV-3)Not specifiedCytotoxicityIC50: 48.86 ± 9.11 μM[2]
(7R, 8S)-9-Acetyl-dehydrodiconiferyl alcoholMacrophagesMTT AssayCell ViabilityNon-toxic concentrations: 12.5-50 µM[1]
Dehydrodiconiferyl Alcohol3T3-L1 preadipocytes, Primary Mouse Embryonic FibroblastsLDH AssayCytotoxicityCell viability unaffected at concentrations up to 70 µM[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis A Cell Culture C Dose-Response Study (e.g., 1-100 µM) A->C B Stock Solution This compound B->C D Time-Course Study (e.g., 12, 24, 48, 72h) C->D E Cell Viability Assay (e.g., MTT, LDH) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G Determine IC50 E->G H Quantify Apoptosis F->H

Caption: Experimental workflow for dosage optimization.

signaling_pathway cluster_stimulus Stimulus cluster_compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) JNK JNK Stimulus->JNK NFkB NF-κB Stimulus->NFkB iNOS_Src_FAK iNOS/Src/FAK Stimulus->iNOS_Src_FAK DHDA (7R,8S)-Dehydrodiconiferyl alcohol derivative DHDA->JNK DHDA->NFkB DHDA->iNOS_Src_FAK Inflammation Inflammation JNK->Inflammation NFkB->Inflammation Migration Cell Migration iNOS_Src_FAK->Migration

Caption: Putative signaling pathways affected by derivatives.

References

stability of (7R,8S)-Dehydrodiconiferyl alcohol in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (7R,8S)-Dehydrodiconiferyl alcohol in DMSO stock solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in DMSO.[1] For in vitro studies, preparing a concentrated stock solution in DMSO is a common practice. For in vivo applications, the DMSO stock solution is often further diluted in other vehicles like saline, PEG300, or corn oil.[1]

Q2: What are the general recommendations for storing this compound stock solutions in DMSO?

Key storage recommendations include:

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation.[1]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in foil. While the specific light sensitivity of this compound is not documented, many phenolic compounds are light-sensitive.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Studies on other compounds in DMSO have shown that multiple freeze-thaw cycles can lead to compound loss.[2]

  • Container Type: Use high-quality, inert containers such as glass or polypropylene (B1209903) vials to prevent leaching or reaction with the container material.[2]

  • Moisture: DMSO is hygroscopic and readily absorbs water from the atmosphere. Ensure vials are tightly sealed to prevent the absorption of moisture, which can affect compound stability.[2]

Q3: How can I determine the stability of my this compound stock solution?

A3: To determine the stability of your specific stock solution, it is recommended to perform a stability study. This typically involves analyzing the concentration and purity of the compound in the DMSO stock solution over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for conducting such a study is provided in the Troubleshooting Guide section below.

Q4: What are the known biological activities and signaling pathways of this compound?

A4: this compound has been reported to possess anti-tumor and cytotoxic activities.[1][3] It has also been shown to have anti-inflammatory effects by inactivating the NF-κB pathway.[4][5] Additionally, it acts as an estrogen receptor agonist, which can promote BMP-2-induced osteoblastogenesis.[6] It has also been shown to suppress monocyte adhesion to endothelial cells by attenuating the JNK signaling pathway.[7][8]

Troubleshooting Guide

Issue: I am seeing inconsistent results in my experiments using a this compound DMSO stock solution.

This could be due to the degradation of the compound in your stock solution. Follow the steps below to assess the stability of your stock.

This protocol outlines a general procedure to assess the stability of this compound in a DMSO stock solution using HPLC.

1. Objective:

To determine the concentration and purity of this compound in a DMSO stock solution over a defined period under specific storage conditions.

2. Materials:

  • This compound (powder)

  • DMSO (anhydrous, high purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials with inserts

  • HPLC system with a UV detector (a photodiode array detector is recommended to monitor for degradation products)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Experimental Workflow:

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

4. Detailed Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve it in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the freshly prepared stock solution with DMSO to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Storage Conditions:

    • Aliquot the stock solution into multiple amber vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

    • Ensure all vials are protected from light.

  • HPLC Analysis:

    • Time Zero Analysis: Immediately analyze the freshly prepared stock solution and calibration standards.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a photodiode array detector is useful for this).

      • Column Temperature: 25°C

    • Analysis at Time Points: At each scheduled time point (e.g., 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition. Allow it to come to room temperature before analysis.

    • Inject the calibration standards to generate a standard curve, followed by the stored samples.

5. Data Analysis and Interpretation:

  • Calibration Curve: Plot the peak area of the this compound peak versus the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the stored samples at each time point.

  • Purity Assessment: Examine the chromatograms for the appearance of new peaks, which may indicate degradation products. Calculate the peak area percentage of the parent compound relative to the total peak area of all components.

  • Stability Report: Summarize the data in a table and plot the percentage of the initial concentration remaining versus time for each storage condition.

Table 1: Example Stability Data Summary

Time PointStorage ConditionConcentration (mM)% of Initial ConcentrationPurity (%)
0-10.00100.099.8
4 weeksRoom Temp8.5085.090.2
4 weeks4°C9.5095.098.5
4 weeks-20°C9.9599.599.7
4 weeks-80°C9.9899.899.8

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways modulated by this compound.

NFkB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65 NF-κB (p65/p50) IkBa->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates DHCA (7R,8S)-Dehydrodiconiferyl alcohol DHCA->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

EstrogenReceptor_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus DHCA (7R,8S)-Dehydrodiconiferyl alcohol ER Estrogen Receptor (ERα/ERβ) DHCA->ER Binds to ER_nuc Estrogen Receptor (Dimerized) ER->ER_nuc Dimerizes and Translocates ERE Estrogen Response Element (ERE) ER_nuc->ERE Binds to Target_Genes Target Gene Transcription (e.g., for Osteoblastogenesis) ERE->Target_Genes Regulates

Caption: Agonistic effect of this compound on the Estrogen Receptor signaling pathway.

References

Technical Support Center: (7R,8S)-Dehydrodiconiferyl Alcohol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (7R,8S)-Dehydrodiconiferyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cytotoxicity assays of this natural compound.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show increased cell viability at high concentrations of this compound. Is this compound promoting cell growth?

A1: This is a common pitfall. This compound is a phenolic compound, and like many other natural products rich in antioxidants, it can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product.[1][2] This leads to a false-positive signal, suggesting high cell viability when, in fact, the compound may be cytotoxic.

To troubleshoot this:

  • Run a compound-only control: Incubate this compound at the same concentrations used in your experiment in cell-free wells containing culture medium and the MTT reagent.[3] Subtract the absorbance values from these wells from your experimental wells.

  • Visual confirmation: Under a microscope, visually inspect the wells for the formation of purple formazan crystals in the absence of cells.

  • Use an alternative assay: Consider switching to a non-tetrazolium-based assay, such as the Sulforhodamine B (SRB) assay, lactate (B86563) dehydrogenase (LDH) release assay, or an ATP-based assay (e.g., CellTiter-Glo®), which are less prone to this type of interference.[3]

Q2: I'm observing a high background signal in my negative control wells in a colorimetric or fluorescent assay. What could be the cause?

A2: High background can arise from several factors when working with natural compounds:

  • Compound's intrinsic color or fluorescence: this compound, like other lignans (B1203133), may possess some intrinsic color or fluorescence that interferes with the assay's readout.

  • Solvent toxicity: The solvent used to dissolve the compound, such as DMSO, ethanol, or methanol, can be toxic to cells at higher concentrations, leading to increased cell death and a higher background signal in assays that measure cytotoxicity.[4]

  • Precipitation: The compound may precipitate in the culture medium, scattering light and leading to artificially high absorbance readings.[3]

To troubleshoot this:

  • Run proper controls: Always include a vehicle control (medium with the solvent at the highest concentration used) and a compound-only control (medium with the compound but no cells).[4]

  • Optimize solvent concentration: Determine the maximum non-toxic concentration of your solvent for the cell line you are using.

  • Check for precipitation: Visually inspect the wells for any precipitate. If precipitation occurs, try different solvents or solubilizing agents.

Q3: this compound is not dissolving well in my cell culture medium. How can I improve its solubility?

A3: Poor solubility is a common issue with lipophilic natural compounds.

  • Use a suitable solvent: Initially, dissolve the compound in a small amount of a solvent like DMSO before diluting it in the culture medium.

  • Sonication or vortexing: Gentle sonication or vortexing of the stock solution can help in its dissolution.[3]

  • Use of solubilizing agents: In some cases, non-toxic concentrations of solubilizing agents like Tween® 80 or PEG300 can be used, but their effects on cell viability must be carefully controlled for.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability in MTT/XTT Assays

This guide provides a step-by-step approach to troubleshoot unexpectedly high cell viability readings when using tetrazolium-based assays with this compound.

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Guide 2: Choosing the Right Cytotoxicity Assay

This guide helps in selecting an appropriate cytotoxicity assay when working with this compound.

G Assay Selection Guide start Start: Choosing an Assay is_compound_colored Is the compound colored or fluorescent? start->is_compound_colored yes_colored Yes is_compound_colored->yes_colored no_colored No is_compound_colored->no_colored recommend_srb_atp Recommended: SRB or ATP-based assays yes_colored->recommend_srb_atp is_compound_reducing Does the compound have reducing properties (phenolic)? no_colored->is_compound_reducing yes_reducing Yes is_compound_reducing->yes_reducing no_reducing No is_compound_reducing->no_reducing yes_reducing->recommend_srb_atp recommend_mtt_with_controls MTT/XTT can be used with proper controls no_reducing->recommend_mtt_with_controls recommend_ldh Also consider: LDH assay recommend_srb_atp->recommend_ldh end End recommend_ldh->end recommend_mtt_with_controls->end

Caption: Decision tree for selecting a suitable cytotoxicity assay.

Quantitative Data

The cytotoxic activity of this compound and its derivatives can vary depending on the cell line and assay conditions. The following table summarizes some reported IC50 values.

CompoundCell LineAssayIC50 (µM)Reference
This compoundSKOV-3 (human ovarian cancer)Not specified48.86 ± 9.11[2][5][6]
(7R,8S)-9-Acetyl-dehydrodiconiferyl alcoholNot specified (non-toxic up to 50 µM in macrophages)MTT> 50[7]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the binding of the dye to cellular proteins, making it a good alternative to tetrazolium-based assays for phenolic compounds.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH released from damaged cells into the culture medium.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the SRB assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[4]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the reaction.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[4]

Protocol 3: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, and is less susceptible to interference from colored or fluorescent compounds.[3]

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Cell Lysis and Signal Generation: Add a volume of the ATP reagent equal to the volume of cell culture medium in each well.[8] Mix on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.[8]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Signaling Pathways

While the precise cytotoxic mechanism of this compound is not fully elucidated, many lignans are known to induce apoptosis (programmed cell death) in cancer cells.[3] The following diagram illustrates a general apoptotic pathway that may be involved.

G Potential Apoptotic Pathway for Cytotoxic Lignans compound This compound cell_stress Induction of Cellular Stress compound->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins cell_stress->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down mitochondria Mitochondrial Outer Membrane Permeabilization bax_up->mitochondria bcl2_down->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A representative intrinsic apoptotic pathway potentially induced by cytotoxic lignans.

References

troubleshooting inconsistent results with (7R,8S)-Dehydrodiconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7R,8S)-Dehydrodiconiferyl alcohol (DHCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a naturally occurring lignan (B3055560) with a range of reported biological activities. It has demonstrated anti-inflammatory, anti-tumor, and wound-healing properties. Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, JNK, and the farnesoid X receptor (FXR).

Q2: How should I store and handle this compound?

A2: Lignans (B1203133) are generally stable, but as a phenolic compound, this compound may be susceptible to oxidation. For long-term storage, it is recommended to keep the solid compound at -20°C or below, protected from light and moisture. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, it is advisable to prepare fresh dilutions from the stock solution for each experiment.

Q3: What is the optimal solvent and concentration for my experiments?

A3: Due to its lipophilic nature, this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For in vitro experiments, this stock is then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3] The effective concentration of DHCA is cell-type and assay-dependent, so a dose-response experiment is always recommended.

Q4: Why is stereoisomer purity important for my results?

A4: The biological activity of lignans can be highly dependent on their stereochemistry. Contamination with other stereoisomers of dehydrodiconiferyl alcohol could lead to inconsistent or misleading results. It is important to use highly purified this compound and to be aware of the purity of your compound, which can be assessed by methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Inconsistent Results

Issue 1: High Variability in In Vitro Bioassay Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Instability/Degradation As a phenolic compound, DHCA may be prone to oxidation in aqueous culture media. Prepare fresh dilutions from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider including an antioxidant in your assay medium if appropriate.
DMSO Concentration and Toxicity High concentrations of DMSO can be toxic to cells.[1][2][3][4][5] Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (ideally ≤ 0.1%, but not exceeding 0.5%). Run a vehicle control with the same final DMSO concentration to assess solvent effects.
Cell Health and Passage Number Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to phenotypic drift and altered cellular responses. Maintain a consistent cell seeding density across experiments.
Serum Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may interfere with the assay.[6][7][8][9][10] If possible, test and use a single large batch of FBS for a series of experiments.
LPS Activity and Concentration The potency of lipopolysaccharide (LPS) can vary between lots and can degrade over time. Use a consistent lot of LPS and prepare fresh dilutions for each experiment. Optimize the LPS concentration for your specific cell type and assay to achieve a robust but not overly toxic response.[11][12][13][14][15]

Troubleshooting Workflow for Inconsistent In Vitro Results

start Inconsistent In Vitro Results check_compound Verify Compound Integrity (Fresh Aliquot, Proper Storage) start->check_compound check_dmso Assess DMSO Toxicity (Run Vehicle Control, Titrate DMSO %) check_compound->check_dmso If compound is stable check_cells Standardize Cell Culture (Consistent Passage #, Seeding Density) check_dmso->check_cells If DMSO is not toxic check_reagents Validate Reagent Activity (New LPS Lot, Serum Lot Testing) check_cells->check_reagents If cells are consistent dose_response Perform Dose-Response Curve (DHCA and LPS) check_reagents->dose_response If reagents are active analyze_data Re-analyze Data (Check for Outliers, Normalize to Controls) dose_response->analyze_data success Consistent Results analyze_data->success

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

Issue 2: Difficulty in Replicating Signaling Pathway Inhibition (e.g., NF-κB)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Stimulation The timing and concentration of the stimulus (e.g., LPS for NF-κB activation) are critical. Perform a time-course and dose-response experiment for the stimulus to determine the peak activation of the pathway in your specific cell system.
Incorrect Timing of DHCA Treatment The pre-incubation time with DHCA before adding the stimulus can significantly impact the observed inhibition. Optimize the pre-incubation time (e.g., 1, 4, 12, 24 hours) to see when the compound has its maximal effect.
Assay-Specific Interference Phenolic compounds can interfere with certain assay readouts (e.g., reporter assays, redox-based viability assays).[16] If using a luciferase reporter assay, run a parallel cell viability assay (e.g., CellTiter-Glo®) to ensure the observed inhibition is not due to cytotoxicity.[17]
Cell Line Differences The responsiveness of signaling pathways can vary significantly between different cell lines. Ensure the cell line you are using is appropriate for studying the pathway of interest and is known to respond to your chosen stimulus.

NF-κB Signaling Pathway with DHCA Inhibition Point

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p50/p65 (Cytoplasm) IkBa->NFkB Releases NFkB_nuc p50/p65 (Nucleus) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces DHCA (7R,8S)-DHCA DHCA->IKK Inhibits

Caption: DHCA inhibits the NF-κB pathway, likely at the IKK complex.

Experimental Protocols

Representative Protocol: Inhibition of NF-κB in LPS-Stimulated Macrophages

This protocol is a representative example. Researchers should optimize conditions for their specific cell line and experimental setup.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in DMEM from a DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add the DHCA-containing medium. Include a vehicle control (medium with 0.1% DMSO).

  • Pre-incubate the cells with DHCA for 4 hours.

3. LPS Stimulation:

  • Add LPS (from E. coli O111:B4) to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubate for 24 hours.

4. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

5. Cell Viability Assay (MTT):

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Example Data Presentation:

Table 1: Effect of (7R,8S)-DHCA on NO Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)

TreatmentDHCA (µM)NO (µM)Cell Viability (%)
Control (Unstimulated)01.2 ± 0.3100 ± 5.1
Vehicle (LPS + 0.1% DMSO)025.6 ± 2.198 ± 4.5
DHCA + LPS122.3 ± 1.997 ± 5.3
DHCA + LPS515.8 ± 1.595 ± 4.8
DHCA + LPS108.4 ± 0.993 ± 6.2
DHCA + LPS253.1 ± 0.585 ± 7.1

Data are presented as mean ± SD (n=3). This data is for illustrative purposes only.

References

Technical Support Center: Protocol Refinement for (7R,8S)-Dehydrodiconiferyl Alcohol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction and purification of (7R,8S)-Dehydrodiconiferyl alcohol. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable plant sources for extracting this compound?

A1: this compound has been isolated from various plant species. Notably, the thorns of Gleditsia sinensis are a documented source of this compound.[1][2] Another potential source is Eucommiae Cortex, where dehydrodiconiferyl alcohol has been produced through biotransformation of the plant extract.

Q2: What is the recommended solvent system for the initial extraction?

A2: For the extraction of lignans (B1203133) like dehydrodiconiferyl alcohol, polar solvents are generally effective. Aqueous ethanol (B145695) or methanol (B129727) solutions are commonly recommended. The optimal concentration of the organic solvent in water typically ranges from 70% to 95%. The choice of solvent and its concentration should be optimized based on the specific plant material and the desired purity of the initial extract.

Q3: Which advanced extraction techniques can improve the yield of this compound?

A3: To enhance extraction efficiency and reduce extraction time, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be employed. These methods can provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.

Q4: How can I effectively purify the crude extract to isolate this compound?

A4: A multi-step purification strategy is often necessary. This typically involves initial clean-up using liquid-liquid partitioning, followed by chromatographic techniques. Column chromatography using silica (B1680970) gel or reversed-phase C18 packing is a common approach. For enhanced purification, the use of macroporous adsorbent resins can be effective in removing impurities before final chromatographic steps.

Q5: What are the key challenges in isolating the specific (7R,8S) stereoisomer?

A5: The primary challenge lies in the separation of stereoisomers, which often have very similar physicochemical properties. This makes their separation by conventional chromatographic methods difficult. Achieving high stereochemical purity may require specialized chiral chromatography columns or derivatization of the isomers to enhance their separation. Optimizing the mobile phase and temperature during HPLC is crucial for improving the resolution of isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to a constant weight and finely ground to maximize the surface area for extraction.
Inefficient Solvent Extraction Experiment with different concentrations of aqueous ethanol or methanol to find the optimal polarity for extraction. Consider optimizing extraction time and temperature. For instance, temperatures between 40-60°C are often a good starting point for lignan (B3055560) extraction.
Poor Solvent-to-Solid Ratio Increase the solvent-to-solid ratio to ensure the plant material is completely submerged, facilitating efficient mass transfer of the target compound into the solvent.
Degradation of the Compound This compound may be sensitive to high temperatures and prolonged light exposure. Use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) for solvent removal and protect the extract from direct light.
Problem 2: Low Purity of the Crude Extract
Potential Cause Recommended Solution
Co-extraction of Impurities The initial solvent may be extracting a wide range of other compounds. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main extraction with a polar solvent.
Presence of Pigments and Polar Impurities Utilize a preliminary purification step with macroporous adsorbent resins to remove pigments and highly polar impurities before proceeding to column chromatography.
Suboptimal Liquid-Liquid Partitioning During liquid-liquid partitioning, ensure the pH of the aqueous phase is appropriately adjusted to facilitate the separation of the target compound into the organic phase while leaving more polar impurities in the aqueous phase.
Problem 3: Poor Resolution of Stereoisomers during Chromatography
Potential Cause Recommended Solution
Inappropriate Stationary Phase If a standard C18 column does not provide adequate separation, consider using a column with a different chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. For highly challenging separations, a chiral stationary phase may be necessary.
Suboptimal Mobile Phase Composition Methodically optimize the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and their proportions in the aqueous phase. A shallower gradient during HPLC can often improve the separation of closely eluting isomers. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
Temperature Effects Temperature can influence the selectivity of the separation. Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, and 45°C) to see if resolution improves.
Column Overloading Reduce the sample concentration or injection volume. Overloading the column is a common cause of peak broadening and poor resolution.

Experimental Protocols

Protocol 1: Extraction of this compound from Gleditsia sinensis Thorns

This protocol is a synthesized methodology based on general principles of lignan extraction and the documented isolation of the target compound from this plant source.

1. Preparation of Plant Material:

  • Thoroughly dry the thorns of Gleditsia sinensis in a well-ventilated oven at 40-50°C to a constant weight.

  • Grind the dried thorns into a fine powder (e.g., to pass through a 40-60 mesh sieve).

2. Extraction:

  • Macerate the powdered plant material (100 g) with 80% aqueous ethanol (1 L) at room temperature for 24 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in distilled water (500 mL) and partition successively with an equal volume of n-hexane, chloroform, and ethyl acetate (B1210297).

  • Collect the ethyl acetate fraction, which is expected to contain the lignans, and concentrate it to dryness under reduced pressure.

Protocol 2: Purification by Column Chromatography

1. Column Preparation:

  • Prepare a silica gel (100-200 mesh) slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate in a high ratio).

  • Pack a glass column with the slurry, ensuring even packing to avoid air bubbles and channels.

2. Sample Loading:

  • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

  • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dried sample onto the top of the prepared silica gel column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1 v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in a stepwise or linear gradient.

4. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume.

  • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization under UV light or with a staining reagent (e.g., p-anisaldehyde).

  • Combine the fractions containing the pure this compound.

5. Final Purification (if necessary):

  • For higher purity, the combined fractions can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and an optimized mobile phase of methanol and water.

Quantitative Data

The following tables provide representative data for the optimization of lignan extraction, which can serve as a starting point for refining the protocol for this compound. Note that these are illustrative values, and optimal conditions should be determined experimentally for the specific plant material and equipment used.

Table 1: Effect of Ethanol Concentration on Lignan Yield

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (h)Relative Lignan Yield (%)
50502465
60502478
70502492
80502485
90502475

Table 2: Effect of Extraction Temperature on Lignan Yield

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (h)Relative Lignan Yield (%)
70302470
70402485
70502495
70602490
70702482

Table 3: Effect of Extraction Time on Lignan Yield

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (h)Relative Lignan Yield (%)
70501275
70502493
70503696
70504894

Visualizations

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

ExtractionWorkflow Start Plant Material (Gleditsia sinensis thorns) Drying Drying (40-50°C) Start->Drying Grinding Grinding Drying->Grinding Extraction Maceration (80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract

Caption: General workflow for the initial extraction of this compound.

PurificationWorkflow CrudeExtract Crude Extract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning EthylAcetateFraction Ethyl Acetate Fraction Partitioning->EthylAcetateFraction ColumnChromatography Silica Gel Column Chromatography EthylAcetateFraction->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection CombinedFractions Combined Pure Fractions FractionCollection->CombinedFractions FinalPurification Preparative HPLC (Optional) CombinedFractions->FinalPurification FinalProduct This compound CombinedFractions->FinalProduct FinalPurification->FinalProduct

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Bioavailability of (7R,8S)-Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of (7R,8S)-Dehydrodiconiferyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a lignan, a class of polyphenolic compounds found in various plants.[][2][3][4][5] Like many lignans (B1203133), it is a poorly water-soluble molecule, which can limit its absorption in the gastrointestinal tract and consequently, its bioavailability.[6][7][8][9][10] Enhancing its bioavailability is crucial for achieving optimal therapeutic effects in preclinical and clinical studies.

Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[7] These include particle size reduction (micronization and nanonization), the use of solid dispersions, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), and the formation of inclusion complexes with cyclodextrins.[6][7][10] Nanotechnology-based approaches, like nanoencapsulation, are also promising.[11]

Q3: How can I assess the bioavailability of my this compound formulation?

Bioavailability can be evaluated using a combination of in vitro and in vivo models.[11][12][13][14][15] In vitro methods, such as simulated gastrointestinal digestion models and Caco-2 cell permeability assays, provide initial insights into bioaccessibility and intestinal absorption.[11][13] In vivo pharmacokinetic studies in animal models are considered the gold standard for determining the fraction of the administered dose that reaches systemic circulation.[12][14]

Q4: Are there any specific considerations for working with lignans?

Yes. The gut microbiota plays a crucial role in the metabolism of many dietary lignans, converting them into more bioactive forms known as enterolignans (e.g., enterodiol (B191174) and enterolactone).[16][17][18] When assessing the bioavailability of this compound, it is important to consider the potential impact of gut microbiome metabolism on its absorption and subsequent physiological effects. In vitro fermentation models using fecal slurries can help investigate this aspect.[17]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of this compound formulation. - Poor aqueous solubility of the compound.- Inappropriate formulation strategy.- Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[7][8]- Solid Dispersions: Prepare a solid dispersion of the compound in a hydrophilic polymer matrix to enhance its dissolution rate.[7][8]- Lipid-Based Formulations: Formulate the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in gastrointestinal fluids.[6][7]
High variability in in vivo pharmacokinetic data. - Food effects.- Inter-individual differences in gut microbiota.- Standardize Feeding Protocols: Conduct animal studies under fasted and fed conditions to assess the impact of food on absorption.- Microbiota Analysis: Characterize the gut microbiota of study animals to investigate correlations between microbial composition and bioavailability.
Poor correlation between in vitro and in vivo results. - Limitations of in vitro models in fully mimicking complex physiological conditions.- In vitro models may not account for first-pass metabolism in the liver.- Refine In Vitro Models: Use more sophisticated dynamic in vitro digestion models that better simulate the physiological processes of the human gut.[13]- Combine In Vitro and In Vivo Data: Use in vitro data for initial screening and optimization of formulations, followed by focused in vivo studies for validation.[12][14]
Degradation of this compound during formulation or storage. - Sensitivity to heat, light, or pH.- Characterize Physicochemical Stability: Perform stability studies under various conditions to identify degradation pathways.- Incorporate Stabilizers: Add antioxidants or other appropriate excipients to the formulation to prevent degradation.- Optimize Processing Conditions: For methods like hot-melt extrusion for solid dispersions, carefully control the temperature to minimize thermal degradation.

Data Presentation

Table 1: Summary of Bioavailability Enhancement Strategies for this compound

Strategy Mechanism of Action Advantages Disadvantages
Particle Size Reduction (Nanonization) Increases surface area-to-volume ratio, leading to improved dissolution rates.[7]- Applicable to a wide range of compounds.- Significant improvement in dissolution.- Can be energy-intensive.- Potential for particle aggregation.
Solid Dispersions The drug is dispersed in a polymer matrix, improving solubility and dissolution.[7]- Can achieve high drug loading.- Improved stability of the amorphous form.- Potential for recrystallization during storage.- Selection of a suitable polymer is critical.
Lipid-Based Formulations (e.g., SEDDS) Forms microemulsions upon contact with gastrointestinal fluids, enhancing drug solubility and dissolution.[7]- Can enhance lymphatic transport, bypassing first-pass metabolism.- Suitable for highly lipophilic compounds.- Potential for gastrointestinal side effects.- Physical and chemical stability can be challenging.
Cyclodextrin (B1172386) Complexation Forms inclusion complexes with the drug, providing a hydrophilic environment and improving solubility.[7]- High water solubility of complexes.- Can protect the drug from degradation.- Limited to molecules that fit into the cyclodextrin cavity.- Potential for renal toxicity at high concentrations.
Nanoencapsulation Encapsulates the drug within a nanocarrier system, which can improve absorption and bioefficacy.[11]- Protects the drug from degradation.- Allows for targeted delivery.- Can enhance cellular uptake.- More complex manufacturing processes.- Potential for toxicity of the nanocarrier material.

Table 2: Overview of In Vitro and In Vivo Models for Bioavailability Assessment

Model Application Strengths Limitations
In Vitro Digestion Models (e.g., static, dynamic) Simulates digestion in the stomach and small intestine to assess bioaccessibility (the fraction of a compound released from its matrix and available for absorption).[13]- Reproducible, rapid, and cost-effective.- Allows for controlled study of digestion parameters.[13]- Does not fully replicate the complexity of the in vivo environment.[11]
Caco-2 Cell Monolayer Assay Evaluates the intestinal permeability of a compound by measuring its transport across a monolayer of human intestinal epithelial cells.[11][13]- Provides information on the mechanism of intestinal transport (passive diffusion, active transport).- Widely accepted model for predicting human oral absorption.- Lacks the mucus layer and other cell types present in the intestine.- Can overestimate the permeability of some compounds.
Animal Models (e.g., rodents, pigs) In vivo pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and absolute bioavailability.- Provides a holistic view of absorption, distribution, metabolism, and excretion (ADME).- Considered the gold standard for bioavailability assessment.[14]- Costly, time-consuming, and subject to ethical considerations.[12][14]- Interspecies differences may not always accurately predict human pharmacokinetics.[14][15]

Experimental Protocols

Protocol 1: In Vitro Digestion and Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the bioaccessibility and intestinal permeability of a this compound formulation.

1. In Vitro Digestion (Static Model)

  • Objective: To simulate the digestion of the formulation in the mouth, stomach, and small intestine.

  • Materials: Simulated salivary fluid (SSF), simulated gastric fluid (SGF) with pepsin, simulated intestinal fluid (SIF) with pancreatin (B1164899) and bile salts, pH meter, shaking water bath.

  • Procedure:

    • Oral Phase: Incubate the formulation with SSF at pH 6.8 for 5 minutes.

    • Gastric Phase: Add SGF with pepsin, adjust pH to 2.0, and incubate at 37°C for 2 hours in a shaking water bath.

    • Intestinal Phase: Add SIF with pancreatin and bile salts, adjust pH to 7.0, and incubate at 37°C for 2 hours in a shaking water bath.

    • Sample Collection: At the end of the intestinal phase, collect the digesta and centrifuge to separate the micellar fraction (containing the bioaccessible compound) from the undigested pellet.

    • Quantification: Analyze the concentration of this compound in the micellar fraction using a validated analytical method (e.g., HPLC).

2. Caco-2 Cell Permeability Assay

  • Objective: To assess the transport of the bioaccessible fraction of this compound across an intestinal epithelial cell monolayer.

  • Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), Lucifer yellow.

  • Procedure:

    • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

    • Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

    • Transport Experiment:

      • Wash the cell monolayers with pre-warmed HBSS.

      • Add the micellar fraction obtained from the in vitro digestion to the apical (AP) side of the Transwell® insert.

      • Add fresh HBSS to the basolateral (BL) side.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points, collect samples from the BL side and replace with fresh HBSS.

    • Quantification: Analyze the concentration of this compound in the BL samples using a validated analytical method.

    • Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the AP chamber.

Visualizations

Bioavailability_Enhancement_Strategy start Start: Poorly Soluble This compound is_thermolabile Is the compound thermolabile? start->is_thermolabile solid_dispersion_hm Solid Dispersion (Hot-Melt Extrusion) is_thermolabile->solid_dispersion_hm No solid_dispersion_sd Solid Dispersion (Spray Drying) is_thermolabile->solid_dispersion_sd Yes is_lipophilic Is the compound highly lipophilic? can_form_complex Can it form an inclusion complex? is_lipophilic->can_form_complex No lipid_formulation Lipid-Based Formulation (e.g., SEDDS) is_lipophilic->lipid_formulation Yes nanonization Particle Size Reduction (Nanonization) can_form_complex->nanonization No cyclodextrin Cyclodextrin Complexation can_form_complex->cyclodextrin Yes solid_dispersion_hm->is_lipophilic solid_dispersion_sd->is_lipophilic

Caption: Decision tree for selecting a bioavailability enhancement strategy.

In_Vitro_Bioavailability_Workflow start Start: (7R,8S)-Dehydrodiconiferyl alcohol formulation in_vitro_digestion In Vitro Digestion (Simulated GI Tract) start->in_vitro_digestion centrifugation Centrifugation in_vitro_digestion->centrifugation micellar_fraction Bioaccessible Fraction (Micellar Phase) centrifugation->micellar_fraction undigested_pellet Non-Bioaccessible (Undigested Pellet) centrifugation->undigested_pellet caco2_assay Caco-2 Permeability Assay micellar_fraction->caco2_assay quantification Quantification of Transported Compound (e.g., HPLC) caco2_assay->quantification papp_calculation Calculate Papp (Apparent Permeability) quantification->papp_calculation

Caption: Experimental workflow for in vitro bioavailability assessment.

Lignan_Signaling_Pathway lignan This compound (or its metabolites) receptor Cellular Receptor (e.g., Estrogen Receptor) lignan->receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) receptor->signaling_cascade transcription_factor Activation of Transcription Factors (e.g., AP-1, NF-κB) signaling_cascade->transcription_factor gene_expression Modulation of Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Antioxidant) gene_expression->cellular_response

Caption: A potential signaling pathway affected by lignans.

References

preventing degradation of (7R,8S)-Dehydrodiconiferyl alcohol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (7R,8S)-Dehydrodiconiferyl alcohol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a lignan, a class of polyphenolic compounds found in plants. Lignans (B1203133) are known for their antioxidant properties and potential health benefits.[1][2] The stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.

Q2: What are the main causes of this compound degradation?

The primary degradation pathway for lignans like this compound is oxidation.[3] This can be triggered by several factors, including:

  • Exposure to light (photodegradation)

  • Elevated temperatures

  • Extreme pH conditions (both acidic and basic) [1][4][5][6][7]

  • Presence of oxidizing agents and metal ions

Q3: How should I store this compound to ensure its stability?

For long-term storage, this compound should be stored as a solid at -20°C or below, protected from light. For short-term storage of solutions, it is recommended to use an inert solvent, such as deoxygenated dimethyl sulfoxide (B87167) (DMSO), and store at -20°C in amber vials. Avoid repeated freeze-thaw cycles.

Q4: What are the initial signs of degradation?

Visual inspection of a solid sample may not reveal degradation. In solution, a color change (e.g., yellowing or browning) can be an indicator of degradation. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the stock solution.Prepare fresh stock solutions in an inert solvent like deoxygenated DMSO. Store aliquots at -20°C to avoid multiple freeze-thaw cycles.
Degradation in cell culture media.Minimize the incubation time of the compound in the media before and during the assay. Consider adding antioxidants like ascorbic acid or BHT to the media, after confirming their compatibility with the experimental system.
Photodegradation during incubation.Protect the cell culture plates from light by wrapping them in aluminum foil or using amber-colored plates.
Interaction with media components.Perform a stability study of the compound in the specific cell culture medium to be used. Analyze samples at different time points using HPLC to check for degradation.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Step
On-column degradation.Ensure the mobile phase is deoxygenated and the pH is within a stable range for the compound (typically slightly acidic to neutral for phenolic compounds).
Degradation during sample preparation.Prepare samples immediately before analysis. Keep samples on ice and protected from light. Use amber HPLC vials.
Contamination of the solvent or column.Run a blank gradient to check for system contamination. Use high-purity solvents and flush the column thoroughly between runs.
Inherent instability of the compound under analytical conditions.Develop a stability-indicating HPLC method. This involves performing forced degradation studies to identify potential degradation products and ensure the method can separate them from the parent compound.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Working Environment: Handle the solid compound and prepare solutions in an area with minimal light exposure. Use a fume hood or a glove box flushed with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Solvent Selection: Use high-purity, deoxygenated solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. For aqueous buffers, ensure they are freshly prepared and deoxygenated by sparging with nitrogen or argon.

  • Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of the compound quickly.

    • Dissolve in the chosen inert solvent.

    • If necessary, use sonication in a water bath at room temperature to aid dissolution. Avoid heating.

  • Storage of Solutions:

    • Store stock solutions in amber glass vials with Teflon-lined caps.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage.

Protocol 2: Minimizing Degradation During In Vitro Assays
  • Media Preparation: Prepare cell culture media immediately before use. If the assay allows, consider adding a low concentration of a compatible antioxidant, such as ascorbic acid (final concentration 50-100 µM), to the media.[8][9][10][11][12] Perform control experiments to ensure the antioxidant does not interfere with the assay.

  • Compound Addition: Add the this compound solution to the assay plate just before starting the experiment.

  • Incubation: Incubate plates in the dark or under low-light conditions.

  • Assay Duration: Minimize the duration of the experiment where possible to reduce the exposure time of the compound to potentially degrading conditions.

Quantitative Data Summary

Condition General Observation for Phenolic Compounds Potential Impact on this compound Recommendation
pH Unstable at high pH (alkaline conditions).[1][4][6][7] Stability is generally better in slightly acidic to neutral conditions (pH 4-7).[5]Likely to degrade in basic solutions.Maintain solution pH between 4 and 7. Avoid strongly basic buffers.
Temperature Degradation rate increases with temperature.Increased degradation at elevated temperatures.Store at low temperatures (-20°C or below). Avoid heating solutions.
Light Susceptible to photodegradation.Likely to degrade upon exposure to UV or ambient light.Handle and store in the dark. Use amber vials and protect from light during experiments.
Oxygen Prone to oxidation.Oxidation is a major degradation pathway.Use deoxygenated solvents. Handle under an inert atmosphere. Consider using antioxidants.

Mandatory Visualizations

Signaling Pathway: General Antioxidant Action of Lignans

Antioxidant_Action ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS is neutralized by Lignan Lignan (7R,8S)-Dehydrodiconiferyl alcohol (Lignan) Stable_Lignan_Radical Stable Lignan Radical Prevents further chain reactions Lignan->Stable_Lignan_Radical donates H+

Caption: General mechanism of how lignans like this compound exert their antioxidant effect by neutralizing reactive oxygen species.

Experimental Workflow: Stability-Indicating HPLC Method Development

HPLC_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_Method_Development HPLC Method Development cluster_Validation Method Validation (as per ICH guidelines) Acid Acid Hydrolysis (e.g., 0.1M HCl) Column_Selection Column Selection (e.g., C18) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 60°C) Photo Photolytic Stress (UV light) Mobile_Phase Mobile Phase Optimization (pH, organic ratio) Column_Selection->Mobile_Phase Detection Detector Wavelength Selection (UV-Vis) Mobile_Phase->Detection Specificity Specificity Detection->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

Caption: Logical workflow for developing a stability-indicating HPLC method for this compound.

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of (7R,8S)-Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of (7R,8S)-Dehydrodiconiferyl alcohol, a natural product isolated from Gleditsia sinensis, against other established chemotherapeutic agents. The information is intended to support further research and development of this compound as a potential anticancer therapeutic.

Comparative Cytotoxicity Analysis

This compound has demonstrated cytotoxic effects against human ovarian cancer cells. To contextualize its potency, the following table compares its half-maximal inhibitory concentration (IC50) with standard chemotherapeutic drugs used in the treatment of ovarian cancer, specifically against the SKOV-3 human ovarian cancer cell line.

CompoundCell LineIC50 (µM)Reference
This compound SKOV-3 48.86 ± 9.11 [1][2]
CisplatinSKOV-310 ± 2.985
CarboplatinSKOV-3100 ± 4.375
Doxorubicin (B1662922)SKOV-30.48 ± 0.08

Note: The IC50 values for the comparative drugs were obtained from different studies and are presented here for indicative purposes. Direct comparative studies under identical experimental conditions are required for a definitive assessment of relative potency.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's anticancer properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Human ovarian cancer cell line (e.g., SKOV-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the test compound at the desired concentrations for a specific duration.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with the test compound.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Potential Signaling Pathways

While specific experimental data on the signaling pathways modulated by this compound in cancer cells is currently limited, related compounds and extracts from Gleditsia sinensis have been shown to influence key pathways involved in apoptosis and inflammation, such as the JNK and NF-κB pathways. The following diagrams illustrate the general mechanisms of these pathways in the context of cancer cell apoptosis. Further research is required to elucidate the precise interactions of this compound within these cascades.

G cluster_stress Cellular Stress cluster_jnk JNK Pathway cluster_apoptosis Apoptosis Cellular Stress Cellular Stress ASK1 ASK1 Cellular Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Bax Bax AP1->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized JNK signaling pathway leading to apoptosis.

G cluster_stimuli Pro-inflammatory Stimuli cluster_nfkb NF-κB Pathway cluster_survival Cell Survival Stimuli Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocates AntiApoptotic Anti-apoptotic Genes (e.g., Bcl-2) NFkB_nuc->AntiApoptotic activates transcription Survival Survival AntiApoptotic->Survival

Caption: Generalized NF-κB signaling pathway promoting cell survival.

Conclusion and Future Directions

This compound exhibits moderate cytotoxic activity against the SKOV-3 human ovarian cancer cell line. Its potency is less than that of doxorubicin but comparable to or greater than platinum-based agents in the cited studies.

A significant gap in the current understanding of this compound is the lack of detailed mechanistic studies. While extracts of its source plant, Gleditsia sinensis, have been shown to induce apoptosis and cell cycle arrest, these effects have not been specifically validated for the (7R,8S) isomer.

Future research should focus on:

  • Direct comparative studies of this compound against standard chemotherapeutics in a panel of ovarian cancer cell lines.

  • Detailed mechanistic studies to determine its effects on apoptosis, the cell cycle, and to identify the specific molecular targets and signaling pathways it modulates in cancer cells.

  • In vivo studies to evaluate its efficacy and safety in preclinical models of ovarian cancer.

The information provided in this guide serves as a foundation for further investigation into the potential of this compound as a novel anticancer agent.

References

A Comparative Guide to the Bioactivity of Dehydrodiconiferyl Alcohol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of dehydrodiconiferyl alcohol (DHCA) stereoisomers. While direct comparative studies on the bioactivity of all stereoisomers are limited, this document synthesizes the available experimental data to highlight their potential in various therapeutic areas, including oncology, inflammation, and as antioxidants.

Data Presentation: A Comparative Overview of Bioactivities

The following table summarizes the quantitative data available for the different stereoisomers of dehydrodiconiferyl alcohol. It is important to note that the lack of standardized testing across different studies makes direct comparison challenging.

StereoisomerBioactivityCell Line / ModelKey Findings
(7R,8S)-Dehydrodiconiferyl alcohol AnticancerHuman ovarian cancer (SKOV-3)Cytotoxic with an IC50 of 48.86 ± 9.11 μM
This compound-9'γ-methyl ether Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW264.7 macrophagesPotently suppresses COX-2 expression and PGE2 production in a dose-dependent manner
(7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol Anti-inflammatoryLipopolysaccharide (LPS)-stimulated macrophagesInhibits expression of COX-2, iNOS, and NO at 12.5-50 µM; blocks macrophage migration
(+)-(2S,3R)-Dehydrodiconiferyl alcohol AntioxidantNot specifiedReported to possess antioxidant properties, but quantitative data (e.g., IC50) is not available
Dehydrodiconiferyl alcohol (stereochemistry not specified) Anti-inflammatoryMacrophagesExerts anti-inflammatory effects through the inactivation of NF-κB pathways
Dehydrodiconiferyl alcohol (stereochemistry not specified) OsteogenesisNot specifiedActs as an estrogen receptor agonist, promoting BMP-2-induced osteoblastogenesis

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

MTT Assay for Cytotoxicity

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human ovarian cancer (SKOV-3) cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Dehydrodiconiferyl alcohol stereoisomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed SKOV-3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the dehydrodiconiferyl alcohol stereoisomers and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

COX-2 Expression and PGE2 Production Assay

This assay measures the anti-inflammatory effects of compounds by quantifying their ability to inhibit COX-2 expression and the production of prostaglandin (B15479496) E2 (PGE2).

Materials:

  • RAW264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Dehydrodiconiferyl alcohol stereoisomers

  • PGE2 EIA Kit

  • Reagents for Western Blotting (antibodies against COX-2 and a loading control like β-actin)

  • 24-well plates

Procedure:

  • Seed RAW264.7 cells in 24-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with different concentrations of the dehydrodiconiferyl alcohol stereoisomers for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the PGE2 concentration using a commercial EIA kit according to the manufacturer's instructions.

  • COX-2 Expression: Lyse the cells and determine the protein concentration. Perform Western blot analysis to detect the expression levels of COX-2.

NF-κB Signaling Pathway Analysis

This protocol outlines a general method to assess the effect of compounds on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW264.7 macrophage cells

  • LPS

  • Dehydrodiconiferyl alcohol stereoisomers

  • Reagents for immunofluorescence or Western blotting for NF-κB p65 subunit

  • Nuclear and cytoplasmic extraction kits

Procedure:

  • Culture and treat RAW264.7 cells with the dehydrodiconiferyl alcohol stereoisomers and/or LPS as described in the previous protocol.

  • Immunofluorescence for NF-κB Translocation:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, p65 is primarily in the cytoplasm, while in stimulated cells, it translocates to the nucleus.

  • Western Blot for Nuclear NF-κB:

    • Fractionate the cell lysates into nuclear and cytoplasmic extracts using a commercial kit.

    • Perform Western blot analysis on both fractions to detect the levels of NF-κB p65. An increase in nuclear p65 indicates pathway activation.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation of IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates DHCA Dehydrodiconiferyl Alcohol DHCA->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Seed Cells (e.g., RAW264.7, SKOV-3) treatment Treat with DHCA Stereoisomers start->treatment stimulation Stimulate with LPS (for inflammation assays) treatment->stimulation antioxidant DPPH/ABTS Assay (Antioxidant) treatment->antioxidant cytotoxicity MTT Assay (Anticancer) stimulation->cytotoxicity inflammation COX-2/PGE2 Assay (Anti-inflammatory) stimulation->inflammation ic50 Calculate IC50 Values cytotoxicity->ic50 expression Quantify Protein/Gene Expression inflammation->expression antioxidant->ic50 comparison Compare Bioactivity of Stereoisomers ic50->comparison expression->comparison

A Comparative Analysis of (7R,8S)-Dehydrodiconiferyl Alcohol and Paclitaxel in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects and mechanisms of action of (7R,8S)-Dehydrodiconiferyl alcohol and the established chemotherapeutic agent, paclitaxel (B517696), in the context of ovarian cancer cell lines. The information is compiled from publicly available experimental data to assist researchers in evaluating the potential of this compound as a novel therapeutic agent.

Executive Summary

Paclitaxel is a cornerstone in the treatment of ovarian cancer, known for its potent induction of mitotic arrest and apoptosis by stabilizing microtubules. In contrast, this compound is a natural product with demonstrated cytotoxic effects against the SKOV-3 ovarian cancer cell line. However, comprehensive data on its mechanism of action and efficacy across a broader range of ovarian cancer cell lines remains limited. This guide presents the available quantitative data, experimental methodologies, and visual representations of the known signaling pathways to facilitate a direct comparison and identify key areas for future research.

Quantitative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various ovarian cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

CompoundCell LineIC50 Value
This compound SKOV-348.86 ± 9.11 µM[1][2]
OVCAR-3Data not available
A2780Data not available
Paclitaxel SKOV-30.7 - 1.8 nM[3], ~15 nM[4]
OVCAR-30.7 - 1.8 nM[3]
A27800.7 - 1.8 nM[3]

Mechanism of Action

This compound

Currently, there is limited publicly available information detailing the specific mechanism of action of this compound in ovarian cancer cells. While its cytotoxic effect on SKOV-3 cells has been established, further research is required to elucidate its impact on apoptosis, the cell cycle, and the specific signaling pathways involved.

Paclitaxel

Paclitaxel's primary mechanism of action involves its interaction with β-tubulin, a subunit of microtubules. This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for normal mitotic spindle assembly and disassembly. The disruption of microtubule dynamics leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.

The signaling cascade initiated by paclitaxel-induced microtubule disruption is complex and can involve multiple pathways. One key pathway involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which in turn can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins.

Signaling Pathway Diagrams

Paclitaxel-Induced Apoptosis Pathway

Paclitaxel_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest JNK_p38_Activation JNK/p38 MAPK Activation Mitotic_Arrest->JNK_p38_Activation Bcl2_Inactivation Bcl-2 Inactivation JNK_p38_Activation->Bcl2_Inactivation Caspase_Activation Caspase Activation Bcl2_Inactivation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow

Experimental_Workflow Cell_Culture Ovarian Cancer Cell Lines (SKOV-3, OVCAR-3, A2780) Drug_Treatment Treatment with This compound or Paclitaxel Cell_Culture->Drug_Treatment MTT_Assay Cell Viability Assessment (MTT Assay) Drug_Treatment->MTT_Assay Flow_Cytometry_Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Drug_Treatment->Flow_Cytometry_Apoptosis Flow_Cytometry_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Drug_Treatment->Flow_Cytometry_CellCycle Western_Blot Protein Expression Analysis (Western Blot) Drug_Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Flow_Cytometry_Apoptosis->Data_Analysis Flow_Cytometry_CellCycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for comparing cytotoxic agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Ovarian cancer cells (SKOV-3, OVCAR-3, or A2780) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or paclitaxel at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and counted.

  • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing and then stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate cell cycle analysis software.

Conclusion and Future Directions

The available data indicates that paclitaxel is a highly potent cytotoxic agent against a range of ovarian cancer cell lines, with a well-defined mechanism of action. This compound has demonstrated cytotoxic activity against the SKOV-3 cell line, but at a significantly higher concentration than paclitaxel.

To fully assess the therapeutic potential of this compound, further research is critically needed in the following areas:

  • Broad-Spectrum Efficacy: Determination of IC50 values in a wider panel of ovarian cancer cell lines, including OVCAR-3 and A2780, to understand its spectrum of activity.

  • Mechanism of Action: Investigation into its effects on apoptosis and the cell cycle to elucidate its primary mode of cytotoxicity.

  • Signaling Pathway Analysis: Identification of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism at a molecular level.

Such studies will be instrumental in determining whether this compound warrants further investigation as a standalone therapy or in combination with existing chemotherapeutic agents for the treatment of ovarian cancer.

References

(7R,8S)-Dehydrodiconiferyl Alcohol: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

(7R,8S)-Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comparative overview of the efficacy of DHCA and its derivatives against established anti-inflammatory drugs, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of DHCA's potential as a novel anti-inflammatory agent.

Executive Summary

Experimental evidence suggests that this compound and its derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). These actions lead to a downstream reduction in the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. While direct comparative studies with mainstream non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are limited, existing data indicates a promising potential for DHCA and its analogues, with one derivative demonstrating efficacy comparable to the NSAID meloxicam (B1676189) in specific assays.

In Vitro Efficacy: A Comparative Look

The following tables summarize the available quantitative data on the anti-inflammatory activity of DHCA, its derivatives, and commonly used anti-inflammatory drugs. It is crucial to note that the data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundAssayModel SystemKey FindingsReference
This compound (DHCA) NO & IL-1β ProductionLPS-stimulated RAW 264.7 macrophagesInhibited NO and IL-1β production.[1][2]
This compound-9′γ-methyl ether (BC-2) PGE2 ProductionLPS-stimulated RAW 264.7 cellsAt 30 µM, completely suppressed PGE2 production, an effect as strong as Meloxicam at 20 µM.[3]
(7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) NO ProductionLPS-stimulated macrophagesConcentration-dependently inhibited NO release (12.5-50 µM).[4][5]
Meloxicam PGE2 ProductionLPS-stimulated RAW 264.7 cellsAt 20 µM, completely suppressed PGE2 production.[3]

Table 2: Inhibition of Inflammatory Enzymes

CompoundTarget EnzymeIC50Reference
This compound-9′γ-methyl ether (BC-2) COX-2 ExpressionAt 30 µM, showed suppression as potent as Meloxicam at 20 µM.[3]
(7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA) COX-2 & iNOS ExpressionConcentration-dependently inhibited expression (12.5-50 µM).[4][5]

Mechanistic Insights: Signaling Pathways

This compound and its derivatives modulate key signaling pathways that are central to the inflammatory response. The primary mechanisms identified are the inhibition of the NF-κB and JNK signaling cascades.

G cluster_LPS LPS Stimulation cluster_DHCA DHCA Intervention cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK DHCA This compound DHCA->IKK inhibits DHCA->JNK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocation Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes Mediators iNOS, COX-2, IL-1β, NO, PGE2 Genes->Mediators G A Seed RAW 264.7 cells in 96-well plate B Pre-treat with DHCA/Derivative A->B C Induce inflammation with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate NO concentration G->H

References

Comparative Analysis of (7R,8S)-Dehydrodiconiferyl Alcohol and Alternative Natural Compounds on NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the mechanism of action of (7R,8S)-Dehydrodiconiferyl alcohol (DHCA) with a selection of alternative natural compounds known for their anti-inflammatory properties. The primary focus of this analysis is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for potential therapeutic applications.

Introduction

This compound is a lignan (B3055560) found in various plant species that has demonstrated a range of biological activities, including anti-inflammatory and anti-tumor effects. A key aspect of its anti-inflammatory mechanism is the modulation of the NF-κB signaling cascade. This guide compares the efficacy of a DHCA derivative, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA), with three other well-characterized natural compounds: Curcumin, Berberine Chloride, and Epigallocatechin Gallate (EGCG). The comparison is based on their ability to inhibit NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for studying inflammation.

Quantitative Comparison of NF-κB Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of the selected compounds on NF-κB activation. For a standardized comparison, data from studies utilizing LPS-stimulated murine macrophage RAW264.7 cells are prioritized. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions can influence the reported IC50 values.

CompoundCell LineStimulusAssay MethodIC50 (µM)
(7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA)RAW264.7LPSNF-κB p65 Nuclear TranslocationEffective inhibition at 12.5-50 µM[1]
CurcuminRAW264.7LPSNF-κB Luciferase Reporter~5 µM
Berberine ChlorideRAW264.7LPSPro-inflammatory cytokine reductionEffective inhibition at various doses
Epigallocatechin Gallate (EGCG)RAW264.7LPSPro-inflammatory cytokine reduction & NF-κB pathway protein phosphorylationEffective inhibition at various doses[2]

Note: A specific IC50 value for this compound's direct inhibition of NF-κB in a comparable assay was not available in the reviewed literature. The data for its acetylated derivative, ADDA, indicates a dose-dependent inhibition of NF-κB p65 nuclear translocation[1]. Similarly, while Berberine and EGCG are established NF-κB inhibitors, precise IC50 values from directly comparable LPS-stimulated macrophage assays were not consistently reported in the initial literature search.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the mechanism of action of these anti-inflammatory compounds.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on NF-κB activation.

Cell Line: RAW264.7 cells stably transfected with an NF-κB luciferase reporter construct.

Materials:

  • RAW264.7-NF-κB-luc cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (DHCA, Curcumin, etc.) dissolved in DMSO

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed RAW264.7-NF-κB-luc cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Objective: To qualitatively and quantitatively assess the inhibitory effect of a test compound on NF-κB p65 nuclear translocation.

Cell Line: RAW264.7 macrophages.

Materials:

  • RAW264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding with a blocking solution. Incubate with the primary anti-p65 antibody, followed by incubation with the fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The localization of p65 (cytoplasmic vs. nuclear) can be observed and quantified using image analysis software.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for screening NF-κB inhibitors.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases p_IkB p-IκBα IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces DHCA (7R,8S)-Dehydrodiconiferyl alcohol & Alternatives DHCA->IKK_complex Inhibit Experimental_Workflow cluster_setup Day 1: Experiment Setup cluster_treatment Day 2: Treatment and Stimulation cluster_analysis Day 2/3: Data Acquisition and Analysis seed_cells Seed RAW264.7 cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_treat Pre-treat with test compounds (DHCA, Curcumin, etc.) incubate_overnight->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate_treatment Incubate for defined period stimulate->incubate_treatment measurement Measure endpoint (e.g., Luciferase activity, p65 translocation) incubate_treatment->measurement data_analysis Data analysis (Calculate % inhibition, IC50) measurement->data_analysis

References

A Head-to-Head Comparison: (7R,8S)-Dehydrodiconiferyl Alcohol and its Dihydro Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the biological activities of two related lignans (B1203133): (7R,8S)-Dehydrodiconiferyl alcohol and its dihydro derivative, (7R,8S)-Dihydrodehydrodiconiferyl alcohol. While direct head-to-head studies are not currently available in published literature, this document synthesizes existing data to offer a comparative overview of their known biological effects, mechanisms of action, and potential therapeutic applications. This objective comparison is intended to aid researchers, scientists, and drug development professionals in evaluating these compounds for further investigation.

Chemical Structures
CompoundStructure
This compound this compound
(7R,8S)-Dihydrodehydrodiconiferyl alcohol (7R,8S)-Dihydrodehydrodiconiferyl alcohol

Comparative Biological Activity

This section summarizes the known biological activities of this compound and its dihydro derivative based on available preclinical data. It is important to note that the presented data is collated from separate studies, and direct comparisons of potency should be interpreted with caution.

Quantitative Data Summary
Biological ActivityThis compound(7R,8S)-Dihydrodehydrodiconiferyl alcohol
Anti-Tumor Activity
Cell LineHuman ovarian cancer (SKOV-3)Data not available
IC₅₀ Value48.86 ± 9.11 μM[1][2]Data not available
Anti-Inflammatory Activity
ModelLPS-stimulated macrophagesData not available
Key EffectsInhibition of NF-κB activation, suppression of iNOS and COX-2 expression.Data not available
Anti-Fibrotic Activity
ModelData not availableSuggested to be useful for hepatic fibrosis, but no quantitative data is currently available.
Key EffectsData not availableData not available

Signaling Pathways and Mechanisms of Action

This compound: Anti-Inflammatory Signaling

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This leads to the downregulation of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Dehydrodiconiferyl_alcohol This compound Dehydrodiconiferyl_alcohol->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes Induces Transcription

Figure 1: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

(7R,8S)-Dihydrodehydrodiconiferyl alcohol: Potential Anti-Fibrotic Mechanism

While specific mechanistic data for (7R,8S)-Dihydrodehydrodiconiferyl alcohol is lacking, the progression of hepatic fibrosis generally involves the activation of hepatic stellate cells (HSCs) by transforming growth factor-beta (TGF-β). Activated HSCs then differentiate into myofibroblasts, leading to excessive collagen deposition. A potential therapeutic strategy for liver fibrosis involves the inhibition of this pathway. Further research is required to determine if the dihydro derivative acts on this or other related pathways.

G cluster_extracellular Extracellular cluster_membrane HSC Membrane cluster_cytoplasm HSC Cytoplasm cluster_nucleus HSC Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Dihydro_derivative (7R,8S)-Dihydrodehydrodiconiferyl alcohol (Hypothesized Target) Dihydro_derivative->TGFbR Potential Inhibition? Smad Smad Proteins TGFbR->Smad Phosphorylates Quiescent_HSC Quiescent Hepatic Stellate Cell TGFbR->Quiescent_HSC Smad_nuc Smad Complex Smad->Smad_nuc Translocates Activated_HSC Activated Myofibroblast Quiescent_HSC->Activated_HSC Activation Collagen_Genes Pro-collagen Gene Transcription Smad_nuc->Collagen_Genes Induces Collagen Collagen Deposition (Fibrosis) Collagen_Genes->Collagen

Figure 2: Generalized pathway of hepatic fibrosis potentially targeted by anti-fibrotic agents.

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the study of these compounds are provided below.

Cytotoxicity Assay against SKOV-3 Cells

G start Start seed_cells Seed SKOV-3 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of This compound incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the MTT-based cytotoxicity assay.

Methodology:

  • Cell Culture: Human ovarian cancer SKOV-3 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by non-linear regression analysis.

Anti-Inflammatory Assay in LPS-Stimulated Macrophages

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 6-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Western Blot Analysis for NF-κB, iNOS, and COX-2:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated NF-κB p65, total NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Hepatic Fibrosis Assay

Methodology:

  • Cell Culture: Human hepatic stellate cells (HSCs), such as the LX-2 cell line, are cultured in an appropriate medium.

  • Cell Seeding: HSCs are seeded in culture plates.

  • Treatment: Cells are treated with various concentrations of (7R,8S)-Dihydrodehydrodiconiferyl alcohol for a specified duration.

  • Induction of Fibrosis: Cells are stimulated with a pro-fibrotic agent, typically TGF-β1 (e.g., 5-10 ng/mL), for 24-48 hours to induce myofibroblast differentiation and collagen production.

  • Assessment of Fibrotic Markers:

    • Collagen Deposition: Can be assessed by Sirius Red staining followed by quantification of the stained area.

    • Gene Expression Analysis (qPCR): RNA is extracted from the cells, and the expression levels of key fibrotic genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-2 Smooth Muscle Actin) are quantified.

    • Western Blot Analysis: Protein levels of α-SMA and collagen type I are determined.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising candidate for further investigation as an anti-tumor and anti-inflammatory agent, with a partially elucidated mechanism of action involving the NF-κB pathway. In contrast, while (7R,8S)-Dihydrodehydrodiconiferyl alcohol has been proposed as a potential anti-fibrotic agent, there is a clear need for quantitative experimental data to validate this hypothesis and to understand its mechanism of action.

A direct, head-to-head comparative study of these two compounds in various biological assays is highly recommended to ascertain their relative potencies and therapeutic potential. Future research should focus on:

  • Evaluating the anti-fibrotic activity of (7R,8S)-Dihydrodehydrodiconiferyl alcohol in vitro and in vivo.

  • Conducting a broader screening of both compounds against a panel of cancer cell lines.

  • Investigating the detailed molecular mechanisms underlying the observed biological activities.

  • Performing pharmacokinetic and toxicological studies to assess their drug-like properties.

This comparative guide serves as a foundational resource to stimulate and guide future research into these intriguing natural products.

References

Safety Operating Guide

Proper Disposal of (7R,8S)-Dehydrodiconiferyl Alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Prior to beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and to wear the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye ProtectionSafety glasses or gogglesProtects eyes from potential splashes or dust.
Hand ProtectionNitrile or other chemical-resistant glovesPrevents skin contact with the chemical.
Body ProtectionLaboratory coatProtects clothing and skin from contamination.

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of (7R,8S)-Dehydrodiconiferyl alcohol is to treat it as a chemical waste product. It should not be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper or absorbent pads, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a sealed, labeled container designated for non-halogenated organic solvent waste. Do not mix with incompatible waste streams.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Note the date the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup. Disposal should be in accordance with applicable regional, national, and local laws and regulations[1].

III. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth[1].

  • Collection: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as contaminated waste.

  • Ventilation: Ensure the area is well-ventilated.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound assess_form Assess physical form start->assess_form solid_waste Solid Waste (powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (in solution) assess_form->liquid_waste Liquid collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid store_waste Store sealed container in designated waste area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end_disposal End: Compliant Disposal contact_ehs->end_disposal

Disposal Workflow for this compound

This guide is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification. By adhering to these procedures, you contribute to a safe laboratory environment and ensure regulatory compliance.

References

Personal protective equipment for handling (7R,8S)-Dehydrodiconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (7R,8S)-Dehydrodiconiferyl alcohol, a lignan (B3055560) with noted cytotoxic properties. Adherence to these protocols is essential to ensure personal safety and proper management of this compound in a laboratory setting. Given its potential biological activity, it is prudent to handle this compound with the same precautions as other cytotoxic agents.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Disposable Gown, Double Gloves (chemo-rated), N95/P100 Respirator, Safety Goggles
Solution Preparation and Dilution Disposable Gown, Double Gloves (chemo-rated), Chemical Splash Goggles, Face Shield
Cell Culture and In Vitro Assays Disposable Gown, Double Gloves (chemo-rated), Safety Glasses
Spill Cleanup Disposable Gown, Double Gloves (chemo-rated), N95/P100 Respirator, Chemical Splash Goggles, Shoe Covers
Waste Disposal Disposable Gown, Double Gloves (chemo-rated), Safety Glasses

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to minimize inhalation risk.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary materials and reagents before handling the compound to minimize time spent in the controlled area.

2. Weighing and Reconstitution:

  • When weighing the solid compound, use a containment balance enclosure or a chemical fume hood.

  • Wear double gloves, a disposable gown, an N95 or higher-rated respirator, and safety goggles.

  • Carefully transfer the desired amount of the compound to a tared vial.

  • Add the solvent slowly and cap the vial securely before mixing.

3. In Vitro Experiments:

  • When working with diluted solutions in a cell culture hood, wear a disposable gown, double gloves, and safety glasses.

  • Use plastic-backed absorbent pads on the work surface to contain any potential spills.

  • All pipettes and tips that come into contact with the compound should be disposed of as cytotoxic waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Small Spills (less than 5 mL of a low-concentration solution):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (gown, double gloves, safety glasses), cover the spill with absorbent pads.

    • Starting from the outside of the spill and working inwards, clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol).

    • Dispose of all cleanup materials as cytotoxic waste.

  • Large Spills (more than 5 mL or any amount of solid):

    • Evacuate the area and restrict access.

    • Alert the laboratory supervisor and institutional safety officer immediately.

    • Only personnel trained in hazardous spill response should perform the cleanup, using a spill kit containing appropriate PPE and cleanup materials.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and plasticware should be placed in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

Don PPE Don PPE Prepare Hood Prepare Hood Don PPE->Prepare Hood Weigh Solid Weigh Solid Prepare Hood->Weigh Solid Ready Reconstitute Reconstitute Weigh Solid->Reconstitute Perform Experiment Perform Experiment Reconstitute->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Experiment Complete Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Exit Lab

Caption: Workflow for Handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.